MG624
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKUZXIHMTSJO-UEIGIMKUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045781 | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-76-0, 77257-42-2 | |
| Record name | Stilonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STILONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Anti-Angiogenic Mechanism of MG624
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MG624 is a small-molecule antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Research has identified its potential as an anti-angiogenic agent, particularly in the context of nicotine-promoted vascularization in cancers such as small cell lung cancer (SCLC). The core mechanism of this compound involves the targeted inhibition of the α7-nAChR on endothelial cells. This action disrupts the downstream signaling cascade initiated by nicotine (B1678760), leading to the suppression of the transcription factor Early Growth Response-1 (Egr-1). The reduced activity of Egr-1 subsequently decreases the expression and secretion of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor. By mitigating FGF2 levels, this compound effectively inhibits endothelial cell proliferation and the formation of new blood vessels, thereby impeding tumor growth. This guide provides a detailed overview of this mechanism, supported by experimental evidence and methodologies.
Core Mechanism of Action
The primary molecular target of this compound is the α7-nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed on the surface of various cells, including vascular endothelial cells.[1] In pathologies like SCLC, which has a strong etiological link to smoking, nicotine acts as an agonist for α7-nAChR, triggering a signaling pathway that promotes tumor angiogenesis.[1][2]
This compound functions as a direct antagonist at this receptor. By binding to α7-nAChR, it blocks the binding of nicotine and prevents the subsequent activation of the receptor. This initial inhibitory step is critical as it halts the entire downstream pro-angiogenic cascade.[1][2][3]
The key signaling pathway disrupted by this compound is:
Nicotine → α7-nAChR → Egr-1 → FGF2 → Angiogenesis
This compound's intervention point is at the α7-nAChR, preventing the initiation of this pathway. The subsequent reduction in the transcription factor Egr-1 binding to the FGF2 promoter is a crucial step in its anti-angiogenic effect.[1][2][3] This leads to decreased FGF2 production, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and metastasis.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade initiated by nicotine and the inhibitory action of this compound.
Quantitative Data Summary
While specific IC50 values and detailed quantitative outcomes from the primary research are not publicly available in abstracts, derivative research confirms that a modified version of this compound, compound 33, exhibits a high affinity and selectivity for the α7-nAChR with a Ki of 0.82 nM and an IC50 of 1.07 μM.[3] The foundational studies describe this compound as potently suppressing endothelial cell proliferation and displaying robust anti-angiogenic activity in multiple assays.[1][2]
Table 1: Summary of Preclinical Findings for this compound
| Experimental Model | Cell/Tissue Type | Key Finding | Reference |
| In Vitro Proliferation Assay | Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) | Potent suppression of nicotine-induced cell proliferation. | [1][2] |
| Matrigel Assay | Endothelial Cells | Displayed robust anti-angiogenic activity. | [1][2] |
| Rat Aortic Ring Assay | Rat Aorta Explants | Displayed robust anti-angiogenic activity. | [1][2] |
| Rat Retinal Explant Assay | Rat Retinal Tissue | Displayed robust anti-angiogenic activity. | [2] |
| In Vivo CAM Assay | Chicken Chorioallantoic Membrane | Inhibited angiogenesis of human SCLC tumors. | [2][3] |
| In Vivo Xenograft Model | Nude Mice with Human SCLC Tumors | Inhibited tumor angiogenesis without observable toxic side effects. | [2][3] |
| Chromatin Immunoprecipitation | Endothelial Cells | Decreased the recruitment of Egr-1 to the FGF2 promoter. | [2] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to elucidate the anti-angiogenic effects of this compound. These protocols are based on standard laboratory practices and information inferred from the abstracts of the primary research.
In Vitro Endothelial Cell Proliferation Assay
This assay is designed to measure the effect of this compound on the growth of endothelial cells, particularly when stimulated by an angiogenic factor like nicotine.
-
Cell Culture: Primary Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) are cultured in appropriate endothelial growth medium.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound, with or without a pro-angiogenic stimulus (e.g., nicotine). Control wells receive the vehicle.
-
Incubation: Cells are incubated for a period of 24-72 hours.
-
Quantification: Cell proliferation is assessed using a standard method, such as the MTT or CyQUANT assay, which measures metabolic activity or DNA content, respectively.
-
Analysis: Absorbance or fluorescence is measured, and the results are expressed as a percentage of the control, allowing for the determination of cell viability and proliferation inhibition.
Rat Aortic Ring Assay
This ex vivo assay recapitulates multiple steps of the angiogenic process, including cell migration and sprouting.
-
Aorta Excision: Thoracic aortas are harvested from rats under sterile conditions. The surrounding fibro-adipose tissue is carefully removed.
-
Ring Sectioning: The cleaned aorta is sectioned into 1-2 mm thick rings.
-
Embedding: Each aortic ring is embedded in a gel matrix, such as Matrigel or collagen, within the well of a 24- or 48-well plate.
-
Treatment: The rings are cultured in a serum-free endothelial cell basal medium supplemented with various concentrations of this compound or control vehicle. Pro-angiogenic factors may be added to stimulate sprouting.
-
Incubation: The plates are incubated for 7-14 days, with media and treatments replenished every 2-3 days.
-
Quantification: The outgrowth of microvessels from the aortic rings is visualized and photographed daily using an inverted microscope. Angiogenesis is quantified by measuring parameters such as the number, length, and branching of the sprouts using image analysis software.
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is carefully cut into the eggshell to expose the CAM.
-
Carrier Application: A carrier, such as a sterile filter paper disc or a Matrigel sponge, is saturated with the test substance (this compound at various doses) or a control solution.
-
Implantation: The carrier is placed directly onto the surface of the CAM. If testing on tumors, SCLC cells are implanted on the CAM prior to treatment.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-4 days.
-
Analysis: The CAM is excised and photographed ex vivo. The anti-angiogenic effect is quantified by measuring the reduction in blood vessel density, length, and branching points within the area of the carrier implant compared to the control.
Nude Mouse Xenograft Model
This in vivo model assesses the effect of this compound on tumor growth and tumor-associated angiogenesis in a living organism.
-
Cell Implantation: Human SCLC cells (e.g., H69 cell line) are injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered systemically (e.g., intraperitoneal injection or formulated in the diet) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.
-
Vessel Quantification: Tumor sections are subjected to immunohistochemistry using an endothelial cell marker (e.g., CD31) to stain blood vessels. Microvessel density is then quantified by image analysis to assess the degree of angiogenesis.
Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to determine if the transcription factor Egr-1 directly binds to the promoter region of the FGF2 gene and how this interaction is affected by this compound.
-
Cross-linking: HMEC-L cells, treated with nicotine with or without this compound, are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Egr-1 or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
qPCR Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers specifically designed to amplify the region of the FGF2 promoter known to contain Egr-1 binding sites.
-
Data Analysis: The amount of FGF2 promoter DNA in the Egr-1 immunoprecipitated samples is compared to the control IgG samples to determine the level of Egr-1 binding.
Workflow and Logical Relationships
The following diagrams provide a visual representation of the experimental logic and workflows described.
General Experimental Workflow
Conclusion and Future Directions
The available evidence strongly indicates that this compound is an effective antagonist of the α7-nAChR, which translates into significant anti-angiogenic activity. By disrupting the nicotine-induced Egr-1/FGF2 signaling axis, this compound presents a targeted therapeutic strategy for highly angiogenic and smoking-associated malignancies like SCLC. The lack of reported toxicity in preclinical models further enhances its therapeutic potential.
For drug development professionals, future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, optimizing the compound's structure for enhanced potency and selectivity (as initiated with derivatives like compound 33), and conducting comprehensive toxicology studies. For researchers, further elucidation of potential downstream effectors beyond FGF2 and exploring the role of the α7-nAChR pathway in other cancer types could open new avenues for this class of inhibitors. The methodologies outlined in this guide provide a robust framework for the continued preclinical evaluation of this compound and its analogs.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Impact of Potent Addictive Substances on Angiogenic Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Functional Characterization of a Novel Neuroactive Agent (MG624)
An in-depth analysis of scientific literature and molecular databases reveals no identified molecule or protein with the designation MG624 involved in neuronal signaling. This suggests that "this compound" may be a proprietary internal designation for a compound under development, a novel and yet-to-be-published discovery, or a possible typographical error in the query.
Given the absence of public data, this guide will address the common approaches and methodologies that would be employed to characterize the function of a novel agent, hypothetically named this compound, in the context of neuronal signaling. This framework will serve as a template for researchers, scientists, and drug development professionals when encountering and evaluating new neuroactive compounds.
Should a novel compound like "this compound" emerge, the scientific community would undertake a rigorous, multi-faceted investigation to elucidate its role in neuronal signaling. This process typically involves a combination of in vitro, ex vivo, and in vivo studies.
Target Identification and Validation
The initial and most critical step is to identify the molecular target(s) of this compound within the nervous system.
Experimental Protocols:
-
Affinity Chromatography and Mass Spectrometry: A common approach involves immobilizing this compound on a solid support and passing brain lysate over it. Proteins that bind to this compound are then eluted and identified using mass spectrometry. This can reveal direct binding partners.
-
Radioligand Binding Assays: If this compound is suspected to bind to a known receptor, a radiolabeled version of this compound or a competing ligand can be used to determine its binding affinity (Kd) and density (Bmax) in neuronal membranes.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.
Electrophysiological Characterization
Once a target is identified (e.g., an ion channel, receptor, or transporter), electrophysiological techniques are employed to determine the functional consequences of this compound binding.
Experimental Protocols:
-
Patch-Clamp Electrophysiology: This gold-standard technique is used on cultured neurons or brain slices.
-
Voltage-Clamp: Allows for the measurement of ion channel currents, revealing whether this compound acts as an activator, inhibitor, or modulator of specific channels (e.g., sodium, potassium, calcium channels).
-
Current-Clamp: Measures changes in the neuronal membrane potential, indicating how this compound affects neuronal excitability, action potential firing, and synaptic integration.
-
-
Multi-Electrode Array (MEA) Recordings: MEAs allow for the simultaneous recording of electrical activity from a network of neurons. This can reveal how this compound modulates network-level phenomena such as synchronous firing and synaptic plasticity.
Hypothetical Quantitative Data for this compound:
| Parameter | Value | Experimental Method |
| Binding Affinity (Kd) to Target X | 50 nM | Radioligand Binding Assay |
| IC50 for Target X Inhibition | 120 nM | Patch-Clamp Electrophysiology |
| Effect on Neuronal Firing Rate | +35% at 1 µM | MEA Recordings |
Signaling Pathway Analysis
The investigation then moves to understanding the downstream intracellular signaling cascades affected by this compound's interaction with its target.
Experimental Protocols:
-
Western Blotting: This technique is used to measure changes in the phosphorylation state or expression levels of key signaling proteins (e.g., kinases like Akt, ERK, or transcription factors like CREB) in response to this compound treatment.
-
High-Content Imaging and Immunocytochemistry: These methods allow for the visualization of changes in protein localization or signaling events within individual neurons. For example, one could visualize the translocation of a transcription factor to the nucleus.
-
Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway. Changes in reporter gene expression upon this compound application provide a quantitative measure of pathway activation or inhibition.
Hypothetical Signaling Pathway for this compound:
This diagram illustrates a hypothetical pathway where this compound binds to a G-protein coupled receptor (GPCR), leading to the activation of a second messenger cascade and ultimately influencing gene expression.
In Vivo Functional Assessment
The final stage of characterization involves assessing the effects of this compound in living organisms to understand its physiological and behavioral consequences.
Experimental Protocols:
-
In Vivo Electrophysiology: This involves implanting electrodes into the brains of anesthetized or freely moving animals to record neuronal activity in response to systemic or local administration of this compound.
-
Behavioral Assays: A battery of behavioral tests can be used to assess the effects of this compound on cognition, motor function, anxiety, and other domains. The choice of assay depends on the hypothesized function of this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies determine how this compound is absorbed, distributed, metabolized, and excreted (PK), and how its concentration in the body relates to its pharmacological effects (PD).
Experimental Workflow for In Vivo Characterization:
This diagram outlines a typical workflow for assessing the in vivo effects of a novel compound like this compound.
MG624: A Selective α7 Nicotinic Acetylcholine Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG624 is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity, and functional antagonism. Detailed experimental protocols for characterizing its activity are presented, along with a summary of its effects on downstream signaling pathways, particularly its anti-angiogenic properties through the Egr-1/FGF2 pathway. This document is intended to serve as a core resource for researchers and drug development professionals working with this compound or targeting the α7 nAChR.
Introduction to this compound
This compound, chemically known as N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide, is a well-characterized small molecule inhibitor of the α7 nicotinic acetylcholine receptor. Its selectivity for the α7 subtype over other nAChR subtypes makes it a valuable tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent in diseases where α7 nAChR signaling is dysregulated, such as in certain cancers.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide |
| Molecular Formula | C₂₂H₃₀INO |
| Molecular Weight | 451.39 g/mol |
| CAS Number | 77257-42-2 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO and ethanol |
Quantitative Data on Receptor Binding and Functional Antagonism
This compound exhibits high selectivity for the α7 nAChR. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for various nAChR subtypes.
Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes
| Receptor Subtype | Preparation | Radioligand | Ki Value | Reference |
| Chick α7 | Chick optic lobe membranes | [¹²⁵I]α-Bungarotoxin | 106 nM | |
| Chick α4β2 | Chick optic lobe membranes | [¹²⁵I]α-Bungarotoxin | 84 µM |
Table 2: Functional Antagonist Activity (IC50) of this compound
| Receptor Subtype | Expression System | Agonist | IC50 Value | Reference |
| Human α7 | - | - | 1.07 µM | [1] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive antagonism of the α7 nAChR, thereby inhibiting the downstream signaling cascades initiated by agonist binding.
Inhibition of the Egr-1/FGF2 Pathway
In the context of angiogenesis, nicotine (B1678760), an α7 nAChR agonist, has been shown to promote the expression of Fibroblast Growth Factor 2 (FGF2) by upregulating the transcription factor Early Growth Response 1 (Egr-1). This compound effectively blocks this pathway by preventing the initial activation of the α7 nAChR by nicotine. This leads to a reduction in Egr-1 levels and subsequently suppresses FGF2-mediated angiogenesis.[2]
Modulation of Other Downstream Pathways
Activation of the α7 nAChR can also trigger other signaling cascades, including the JAK2-STAT3, PI3K/Akt, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. By blocking the α7 nAChR, this compound has the potential to modulate these pathways, although further research is needed to fully elucidate these effects. The MEK/ERK pathway has also been identified as a downstream cascade of α7 nAChR in tumor growth regulation.[1][3]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the antagonist activity of this compound are provided below.
Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound to the α7 nAChR by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]α-bungarotoxin.
Materials:
-
Membrane preparations from cells or tissues expressing the α7 nAChR (e.g., chick optic lobe membranes).
-
[¹²⁵I]α-bungarotoxin (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., PBS with 0.5% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microtiter plate, add the membrane preparation, a fixed concentration of [¹²⁵I]α-bungarotoxin, and varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., GraphPad Prism) by applying the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional inhibition of α7 nAChR-mediated ion currents by this compound in a heterologous expression system like Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Recording chamber.
-
Recording solution (e.g., ND96).
-
Acetylcholine (ACh) or another suitable agonist.
-
This compound.
Procedure:
-
Inject the α7 nAChR cRNA into the cytoplasm of Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a pulse of the agonist (e.g., ACh) to elicit an inward current and record the peak current amplitude.
-
After a washout period, pre-apply this compound at a specific concentration for a set duration.
-
Co-apply the agonist and this compound and record the resulting current.
-
Repeat steps 6-8 for a range of this compound concentrations.
-
Plot the percentage of inhibition of the agonist-induced current against the concentration of this compound to determine the IC50 value.
In Vitro Angiogenesis Assay: Rat Aortic Ring Assay
This ex vivo assay assesses the effect of this compound on the sprouting of new microvessels from a segment of the rat aorta.
Materials:
-
Thoracic aorta from a rat.
-
Culture medium (e.g., EGM-2).
-
Collagen or Matrigel.
-
48-well plates.
-
Surgical instruments.
-
Microscope with imaging capabilities.
-
This compound and an angiogenic stimulus (e.g., nicotine or VEGF).
Procedure:
-
Aseptically dissect the thoracic aorta from a euthanized rat and remove the surrounding fibro-adipose tissue.
-
Slice the aorta into 1 mm thick rings.
-
Embed the aortic rings in a layer of collagen or Matrigel in a 48-well plate.
-
Allow the matrix to polymerize, then add culture medium containing the angiogenic stimulus with or without various concentrations of this compound.
-
Incubate the plate for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the extent of angiogenesis by measuring the length and number of sprouts.
In Vivo Angiogenesis Assay: Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds like this compound.
Materials:
-
Fertilized chicken eggs.
-
Egg incubator.
-
Sterile filter paper or gelatin sponges.
-
This compound and an angiogenic stimulus.
-
Stereomicroscope.
-
Fixative (e.g., paraformaldehyde).
Procedure:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disc or gelatin sponge soaked with the angiogenic stimulus and/or this compound onto the CAM.
-
Seal the window and continue incubation for another 2-3 days.
-
Observe the area under the disc for the formation of new blood vessels.
-
Fix the CAM and excise it for detailed imaging and quantification of the angiogenic response (e.g., by counting the number of vessel branch points).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of a specific transcription factor (e.g., Egr-1) to the promoter region of a target gene (e.g., FGF2).
Materials:
-
Cells of interest (e.g., Human Microvascular Endothelial Cells - Lung, HMEC-L).
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to the transcription factor of interest (e.g., anti-Egr-1).
-
Protein A/G magnetic beads.
-
Wash and elution buffers.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
Primers for the promoter region of the target gene.
-
qPCR machine.
Procedure:
-
Treat cells with an agonist (e.g., nicotine) in the presence or absence of this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitate the transcription factor of interest and its bound DNA using a specific antibody.
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of the target gene's promoter DNA that was co-precipitated using qPCR with specific primers.
-
Compare the amount of precipitated DNA between the different treatment groups to determine the effect of this compound on transcription factor binding.
Conclusion
This compound is a valuable pharmacological tool for studying the α7 nAChR and holds promise as a lead compound for the development of therapeutics targeting this receptor. Its demonstrated anti-angiogenic effects, mediated through the inhibition of the Egr-1/FGF2 pathway, highlight its potential in oncology and other diseases characterized by pathological angiogenesis. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and other selective α7 nAChR antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
MG624: A Technical Guide to its Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG624, a synthetic 4-oxystilbene derivative, has emerged as a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Its discovery has opened new avenues for research into the role of α7-nAChRs in various physiological and pathological processes, most notably in angiogenesis and cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and key biological activities of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a structured summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Discovery and Background
This compound, chemically known as N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide, was identified as a selective antagonist for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its development was driven by the need for specific ligands to probe the function of the α7-nAChR subtype, which is implicated in a range of cellular processes. Notably, the α7-nAChR has been shown to play a crucial role in nicotine-induced angiogenesis, a key process in tumor growth and metastasis.[2] this compound's ability to selectively block this receptor has made it a valuable tool in cancer research, particularly in smoking-related malignancies like small cell lung cancer (SCLC).[2]
Chemical Properties
This compound is a quaternary ammonium (B1175870) compound belonging to the stilbene (B7821643) class of molecules.[2] Its chemical structure is characterized by a stilbene core linked to a triethylammonium (B8662869) moiety via an ether linkage.
| Property | Value | Reference |
| Formal Name | N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide | [1] |
| CAS Number | 77257-42-2 | [1] |
| Molecular Formula | C₂₂H₃₀NO • I | [1] |
| Molecular Weight | 451.4 g/mol | [1] |
| Appearance | Solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mM, PBS (pH 7.2): 0.3 mg/ml | [1] |
| UV Absorbance Maxima | 204, 224, 302 nm | [1] |
| SMILES | CC--INVALID-LINK--(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | [1] |
| InChI Key | RDTKUZXIHMTSJO-UEIGIMKUSA-M | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor.[1] It exhibits significantly higher affinity for neuronal nAChRs compared to muscle-type AChRs.[1] The primary mechanism of action relevant to its anti-cancer properties is the inhibition of nicotine-induced angiogenesis.[2] Nicotine (B1678760), a major component of tobacco smoke, promotes the formation of new blood vessels by activating α7-nAChRs on endothelial cells.[2] This activation triggers a signaling cascade that upregulates the expression of pro-angiogenic factors, including Fibroblast Growth Factor 2 (FGF2).[2]
This compound competitively binds to the α7-nAChR, thereby blocking the binding of nicotine and inhibiting the downstream signaling pathway.[2] Specifically, this compound has been shown to decrease the nicotine-induced expression of the transcription factor Early Growth Response-1 (Egr-1).[2] Egr-1 is a key regulator of FGF2 transcription, and its downregulation by this compound leads to reduced FGF2 levels, ultimately suppressing angiogenesis and inhibiting tumor growth.[2]
Signaling Pathway of this compound in Inhibiting Nicotine-Induced Angiogenesis
References
The Role of MG624 in Small Cell Lung Cancer: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small cell lung cancer (SCLC) is an aggressive neuroendocrine tumor strongly associated with smoking.[1][2] It is characterized by rapid growth, early metastasis, and poor prognosis. Nicotine, a major component of tobacco, has been shown to promote cancer progression through various mechanisms, including the stimulation of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3] This process is primarily mediated by the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3][4] Consequently, antagonizing this receptor presents a promising therapeutic strategy for SCLC.[1][3] MG624, a selective small-molecule antagonist of the α7-nAChR, has emerged as a potential anti-cancer agent in preclinical studies.[1][5] This technical guide provides a comprehensive overview of the preclinical data on this compound's role in SCLC, focusing on its mechanism of action, anti-angiogenic effects, and induction of apoptosis.
This compound: A Selective α7-nAChR Antagonist
This compound, with the chemical name N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide (CAS Number: 77257-42-2), is a potent antagonist of neuronal nAChRs.[5] It exhibits selectivity for the α7 subtype, with a Ki of 0.055 µM in neuronal chick optic lobe membranes and an IC50 of 94 nM for inhibiting acetylcholine-evoked currents in Xenopus oocytes expressing chick α7 subunit-containing nAChRs.[5]
Mechanism of Action: Inhibition of the Egr-1/FGF2 Signaling Pathway
The anti-angiogenic activity of this compound in the context of SCLC is mediated through the suppression of the Egr-1/FGF2 signaling pathway.[1][3][6] Nicotine, upon binding to α7-nAChR on endothelial cells, triggers a cascade of events that leads to increased angiogenesis. This compound acts by blocking this initial step. By antagonizing the α7-nAChR, this compound prevents nicotine-induced signaling.[1] This inhibitory action leads to a decrease in the levels of the transcription factor Early Growth Response Gene 1 (Egr-1).[1][5] Consequently, the recruitment of Egr-1 to the promoter of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor, is diminished.[1][6] The reduced transcription of FGF2 results in lower levels of this growth factor, ultimately suppressing angiogenesis.[1][3]
Preclinical Data
The anti-cancer effects of this compound in SCLC have been evaluated in a series of preclinical studies, including in vitro and in vivo models. These studies have demonstrated its ability to inhibit angiogenesis and induce apoptosis.
Quantitative Data on this compound Activity
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (Neuronal nAChRs) | 0.055 µM | Neuronal chick optic lobe membranes | [5] |
| Ki (Muscle-type AChRs) | 70 µM | TE671 cells | [5] |
| IC50 (α7-nAChR) | 94 nM | Xenopus oocytes expressing chick α7-nAChR | [5] |
| In Vivo Dosage | ~10 mg/kg per day in diet | H69 SCLC mouse xenograft model | [5] |
In Vitro and Ex Vivo Anti-Angiogenic Activity
This compound has demonstrated potent anti-angiogenic effects in various experimental models:
-
Endothelial Cell Proliferation: this compound effectively suppresses the proliferation of primary human microvascular endothelial cells of the lung (HMEC-Ls).[1]
-
Matrigel Assay: The compound shows robust anti-angiogenic activity in the Matrigel assay.[1]
-
Rat Aortic Ring Assay: this compound exhibits anti-angiogenic properties in the ex vivo rat aortic ring assay.[1]
In Vivo Anti-Angiogenic and Anti-Tumor Activity
In vivo studies have further substantiated the anti-angiogenic and anti-tumor potential of this compound in SCLC:
-
Chicken Chorioallantoic Membrane (CAM) Model: this compound displayed significant anti-angiogenic activity in this in vivo model.[1]
-
SCLC Xenograft Model: In a nude mouse model with H69 human SCLC xenografts, dietary administration of this compound inhibited angiogenesis and suppressed tumor growth.[1][5] Importantly, no signs of toxicity, lethargy, or discomfort were observed in the mice during treatment.[1]
Induction of Apoptosis in SCLC Cells
In addition to its anti-angiogenic effects, this compound has been shown to directly induce apoptosis in human SCLC cells.[2] This was demonstrated through TUNEL and caspase-3 cleavage assays.[2] Immunohistochemical analysis of H69 tumor sections from this compound-treated mice also revealed the presence of apoptotic bodies.[2]
Experimental Protocols
The following section outlines the types of experiments conducted to evaluate the efficacy of this compound. Please note that detailed, step-by-step protocols were not available in the publicly accessible literature and the following are descriptions based on the methodologies mentioned in the research abstracts.
Cell Lines and Culture
Human SCLC cell lines (e.g., H69) and primary human microvascular endothelial cells from the lung (HMEC-L) were utilized in the in vitro studies.[1][2][5] Standard cell culture conditions would have been maintained, including appropriate media, temperature, and CO2 levels.
In Vitro Angiogenesis Assays
-
Endothelial Cell Proliferation Assay: HMEC-L proliferation was likely quantified by seeding a specific number of cells and treating them with varying concentrations of this compound in the presence or absence of nicotine. Cell viability would have been assessed at different time points using methods such as MTT or direct cell counting.
-
Matrigel Tube Formation Assay: HMEC-Ls would be seeded on a layer of Matrigel and treated with this compound. The formation of capillary-like structures would be visualized and quantified by microscopy.
-
Rat Aortic Ring Assay: Aortic rings from rats would be embedded in a collagen gel and cultured with growth factors to induce microvessel sprouting. The inhibitory effect of this compound on this sprouting would be measured.
In Vivo Studies
-
Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs would be incubated, and a window would be made in the shell to expose the CAM. A carrier containing this compound would be placed on the CAM, and the effect on blood vessel formation would be observed and quantified.
-
SCLC Xenograft Mouse Model: Immunocompromised mice (e.g., athymic nude mice) would be subcutaneously injected with H69 SCLC cells. Once tumors reached a certain volume, mice would be randomized into control and treatment groups. The treatment group would receive this compound in their diet. Tumor volume would be measured regularly, and at the end of the study, tumors would be excised for further analysis (e.g., immunohistochemistry).
References
- 1. α7 nicotinic acetylcholine receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. english.wcjm.org [english.wcjm.org]
- 3. The Impact of Potent Addictive Substances on Angiogenic Behavior: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Egr-1/FGF2 Signaling Axis: A Therapeutic Target for Angiogenesis Inhibition by MG624
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Egr-1/FGF2 signaling pathway and its interaction with the small molecule MG624. Early growth response-1 (Egr-1), a zinc-finger transcription factor, and its downstream target, Fibroblast Growth Factor 2 (FGF2), are key regulators of angiogenesis, the formation of new blood vessels. This pathway is implicated in various pathological conditions, including tumor growth. This compound, a selective antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), has been identified as a potent inhibitor of this pathway, demonstrating significant anti-angiogenic properties. This document details the molecular mechanisms, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the involved pathways and workflows.
Introduction to the Egr-1/FGF2 Pathway
The Early Growth Response-1 (Egr-1) protein is a nuclear phosphoprotein that functions as a transcriptional regulator.[1] It plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] The expression of Egr-1 is rapidly and transiently induced by a variety of extracellular stimuli, including growth factors, cytokines, and neurotransmitters.[2] One of the key downstream targets of Egr-1 is the Fibroblast Growth Factor 2 (FGF2), a potent mitogen and a critical factor in angiogenesis.[1] Egr-1 directly binds to the promoter region of the FGF2 gene, thereby initiating its transcription.[1] The subsequent increase in FGF2 protein levels promotes the proliferation and migration of endothelial cells, essential steps in the formation of new blood vessels.[1][3]
The addictive component of tobacco, nicotine (B1678760), has been shown to promote angiogenesis in lung cancers through the α7-nicotinic acetylcholine receptor (α7-nAChR) on endothelial cells.[1] This nicotine-induced angiogenesis is mediated, at least in part, by the upregulation of the Egr-1/FGF2 pathway.[1][3]
This compound: A Selective Antagonist of the α7-nAChR
This compound is a small-molecule antagonist that selectively targets the α7-nicotinic acetylcholine receptor.[1] Its antagonistic activity at this receptor makes it a valuable tool for studying cholinergic signaling and a potential therapeutic agent for conditions driven by excessive α7-nAChR activation, such as nicotine-induced angiogenesis.[1][3] By blocking the α7-nAChR, this compound effectively inhibits the downstream signaling cascade initiated by ligands like nicotine.[1]
The Interaction of this compound with the Egr-1/FGF2 Pathway
The anti-angiogenic activity of this compound is directly linked to its ability to suppress the nicotine-induced Egr-1/FGF2 pathway.[1] In the presence of nicotine, endothelial cells exhibit increased expression of Egr-1, leading to elevated levels of FGF2 and subsequent promotion of angiogenesis.[1] this compound counteracts this effect by blocking the initial trigger, the activation of α7-nAChR by nicotine.[1] This blockade prevents the upregulation of Egr-1, consequently reducing the transcription of FGF2 and thereby inhibiting angiogenesis.[1] Chromatin immunoprecipitation (ChIP) assays have confirmed that this compound reduces the binding of Egr-1 to the FGF2 promoter.[4]
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the interaction between this compound and the Egr-1/FGF2 pathway.
Table 1: this compound Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell/System | Reference |
| Ki for α7-nAChR | 106 nM | Chick α7 subunit-containing nAChRs | |
| Ki for α4β2-nAChR | 84 µM | Chick α4β2 subunit-containing nAChRs |
Table 2: Effect of Nicotine and this compound on Endothelial Cell Proliferation and Angiogenesis
| Treatment | Assay | Effect | Reference |
| Nicotine | HMEC-L Proliferation | Stimulation | [4] |
| This compound | Nicotine-induced HMEC-L Proliferation | Potent Suppression | [1] |
| Nicotine | In vitro Angiogenesis (Matrigel) | Promotion | [4] |
| This compound | Nicotine-induced in vitro Angiogenesis | Robust Inhibition | [1] |
| Nicotine | Ex vivo Angiogenesis (Rat Aortic Ring) | Promotion | [4] |
| This compound | Nicotine-induced ex vivo Angiogenesis | Robust Inhibition | [1] |
| Nicotine | In vivo Angiogenesis (CAM) | Promotion | [4] |
| This compound | Nicotine-induced in vivo Angiogenesis | Inhibition | [3] |
Table 3: Effect of Nicotine and this compound on Egr-1 and FGF2 Expression
| Treatment | Molecule | Effect | Reference |
| Nicotine | Egr-1 Levels in HMEC-Ls | Increased | [1] |
| This compound | Nicotine-induced Egr-1 Levels | Decreased | [1] |
| Nicotine | FGF2 Levels in HMEC-Ls | Increased | [1] |
| This compound | Nicotine-induced FGF2 Levels | Suppressed | [1] |
| This compound | Egr-1 binding to FGF2 promoter | Reduced | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a representative experimental workflow.
Caption: Nicotine-induced Egr-1/FGF2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture
-
Cell Line: Primary Human Microvascular Endothelial Cells of the Lung (HMEC-L).
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Egr-1 and FGF2
-
Cell Treatment: HMEC-L cells are seeded and allowed to adhere overnight. Cells are then treated with nicotine (e.g., 1 µM) in the presence or absence of varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Egr-1 or FGF2, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Treatment and Cross-linking: HMEC-L cells are treated as described for Western blotting. Proteins are cross-linked to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average fragment size of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose (B213101) beads and then incubated overnight at 4°C with an anti-Egr-1 antibody or a non-specific IgG control.
-
Immune Complex Capture and Washes: Protein A/G agarose beads are added to capture the antibody-chromatin complexes. The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C overnight with NaCl.
-
DNA Purification: The DNA is purified using a standard phenol-chloroform extraction and ethanol (B145695) precipitation method.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the Egr-1 binding site in the FGF2 promoter. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.
In Vitro Angiogenesis (Matrigel) Assay
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HMEC-L cells are seeded onto the Matrigel-coated wells in EGM-2 medium.
-
Treatment: The cells are treated with nicotine in the presence or absence of this compound.
-
Incubation: The plate is incubated at 37°C for 6-18 hours to allow for tube formation.
-
Imaging and Quantification: The formation of capillary-like structures is observed and photographed using an inverted microscope. The extent of angiogenesis is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.
Ex Vivo Rat Aortic Ring Assay
-
Aorta Preparation: Thoracic aortas are excised from rats, cleaned of periadventitial fat, and cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel matrix in a 48-well plate.
-
Treatment: The rings are cultured in serum-free medium supplemented with nicotine and/or this compound.
-
Incubation: The cultures are maintained at 37°C for 7-14 days, with medium changes every 2-3 days.
-
Quantification: The outgrowth of microvessels from the aortic rings is monitored and quantified. The extent of angiogenesis can be measured by the length and number of sprouts.
In Vivo Chicken Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On day 3 of incubation, a small window is made in the eggshell to expose the CAM.
-
Tumor Cell Implantation: A suspension of human small cell lung cancer (SCLC) cells is mixed with Matrigel and implanted onto the CAM.
-
Treatment: The tumors are treated with systemic or local administration of this compound.
-
Observation and Quantification: The CAM is observed daily for tumor growth and angiogenesis. After a set period (e.g., 7 days), the tumors are excised, and the degree of angiogenesis is quantified by measuring vessel density or hemoglobin content.
Conclusion
The Egr-1/FGF2 signaling pathway is a critical mediator of angiogenesis, and its dysregulation is associated with pathological conditions such as cancer. The α7-nAChR antagonist, this compound, has demonstrated significant potential as an inhibitor of this pathway, effectively suppressing nicotine-induced angiogenesis in a variety of preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the Egr-1/FGF2 axis for therapeutic intervention. Further investigation into the clinical utility of this compound and other inhibitors of this pathway is warranted.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Id-1 by FGF-2 involves activity of EGR-1 and sensitizes neuroblastoma cells to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine and Pathological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Activity of MG624 on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of MG624, a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), on endothelial cells. The document summarizes the current understanding of this compound's anti-angiogenic properties, its mechanism of action, and detailed protocols for relevant experimental assays.
Executive Summary
This compound has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. Its primary mechanism of action in endothelial cells involves the antagonism of the α7-nAChR, leading to the suppression of the Early Growth Response Protein 1 (Egr-1) and subsequently, Fibroblast Growth Factor 2 (FGF2) signaling pathway.[1][2] This inhibitory action translates to a reduction in endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis. In vivo studies have further demonstrated the anti-angiogenic efficacy of this compound in various models, including the chicken chorioallantoic membrane and tumor xenografts in nude mice.[1][2]
Quantitative Data Summary
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | Assay | This compound Concentration | % Inhibition | IC50 | Reference |
| HMEC-L | Proliferation Assay | Data not available | Data not available | Data not available | [1][2] |
| HUVEC | Proliferation Assay | Data not available | Data not available | Data not available | N/A |
Table 2: Effect of this compound on Endothelial Cell Migration
| Cell Type | Assay | This compound Concentration | % Inhibition of Migration | IC50 | Reference |
| HMEC-L | Transwell Migration | Data not available | Data not available | Data not available | N/A |
| HUVEC | Wound Healing Assay | Data not available | Data not available | Data not available | N/A |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Cell Type | Assay | This compound Concentration | % Inhibition of Tube Length | IC50 | Reference |
| HMEC-L | Matrigel Tube Formation | Data not available | Data not available | Data not available | N/A |
| HUVEC | Matrigel Tube Formation | Data not available | Data not available | Data not available | N/A |
Signaling Pathway of this compound in Endothelial Cells
This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR on endothelial cells. In the context of nicotine-induced angiogenesis, nicotine (B1678760) binding to α7-nAChR stimulates a signaling cascade that promotes angiogenesis. This compound blocks this interaction. This leads to the downregulation of the transcription factor Egr-1.[1][2] Egr-1 is a key regulator of various genes involved in vascular injury and cell growth, and its expression can be induced by factors like FGF-2.[3] By reducing Egr-1 levels, this compound consequently decreases the expression of FGF2, a potent pro-angiogenic growth factor.[1][2] The reduction in FGF2 levels disrupts the subsequent autocrine and paracrine signaling that is crucial for endothelial cell proliferation, migration, and survival.
References
The Anti-Tumoral Efficacy of MG624 and Its Derivatives in Glioblastoma Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. One area of investigation involves targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which have been implicated in tumor progression. This technical guide provides an in-depth analysis of the preclinical findings on MG624, a 4-oxystilbene derivative, and its effects on glioblastoma cell lines. This compound is an antagonist of α7 and α9-containing neuronal nicotinic acetylcholine receptors (nAChRs) and has demonstrated anti-proliferative activity against glioblastoma cells.[1] This document summarizes the available data on this compound and its more potent, hybridized derivatives, StN-4 and StN-8, detailing their mechanism of action, effects on cellular processes, and the experimental approaches used in their evaluation.
Core Compounds and Mechanism of Action
This compound is a synthetic 4-oxystilbene compound that functions as an antagonist for both α7 and α9 nAChRs.[1] Building upon the structure of this compound, two novel hybrid compounds, StN-4 and StN-8, were developed. These compounds are more potent than the parent molecule in reducing the viability of glioblastoma cells.[1]
The anti-tumoral effects of these compounds are attributed to a dual mechanism of action. The primary mechanism involves the antagonism of α7 and α9-containing nAChRs, which are involved in promoting glioblastoma cell growth and survival. Additionally, evidence suggests the involvement of other non-nicotinic mechanisms contributing to their cytotoxic effects.[1]
Effects on Glioblastoma Cell Lines
Preclinical studies, primarily utilizing the human glioblastoma cell line U87MG, have demonstrated the significant anti-cancer effects of this compound's derivatives, StN-4 and StN-8.
Quantitative Data Summary
| Parameter | StN-4 Effect | StN-8 Effect | Treatment Duration |
| Cell Proliferation | Decreased | Decreased | 72 hours |
| Phosphorylated Akt (pAKT) Levels | Decreased | Decreased | 72 hours |
| Oxidative Phosphorylation ATP Levels | Decreased | Decreased | 72 hours |
| Mitochondrial & Cytoplasmic ATP Production | Decreased | Decreased | 1 hour |
| Cell Cycle Progression | Accumulation in G1/G0 phase | Not significant | 72 hours |
| Apoptosis | Increased | Not significant | 72 hours |
| Intracellular Ca2+ Levels | No alteration | No alteration | Acute application |
Table 1: Summary of the effects of StN-4 and StN-8 on the U87MG glioblastoma cell line based on available research abstracts.[1]
Signaling Pathways
The proposed mechanism of action for this compound and its derivatives in glioblastoma cells involves the inhibition of pro-survival signaling pathways and the disruption of cellular metabolism. A key pathway implicated is the PI3K/Akt signaling cascade, a critical regulator of cell growth, proliferation, and survival. The observed decrease in phosphorylated Akt (pAKT) levels upon treatment with StN-4 and StN-8 suggests an inhibition of this pathway, leading to downstream effects on cell cycle progression and apoptosis.
Experimental Protocols
Detailed experimental protocols from the primary research are not publicly available. However, based on the described experiments, the following are generalized methodologies likely employed in the study of this compound and its derivatives on glioblastoma cell lines.
Cell Culture
-
Cell Line: U87MG human glioblastoma cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., MTT Assay)
-
U87MG cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound, StN-4, or StN-8 for a defined period (e.g., 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
U87MG cells are seeded in multi-well plates and treated with the test compounds for the desired duration.
-
Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
U87MG cells are treated with the compounds for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
ATP Level Measurement
-
U87MG cells are treated with the compounds for the indicated times (e.g., 1 hour and 72 hours).
-
Cellular ATP levels are measured using a commercial ATP luminescence-based assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a luminometer, and ATP concentrations are normalized to the total protein content of the cell lysates.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro effects of a novel compound like this compound on glioblastoma cell lines.
References
Structural Analysis of MG624 and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG624 is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive structural analysis of this compound and its derivatives, detailing their mechanism of action, structure-activity relationships (SAR), and the signaling pathways they modulate. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of critical biological pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to this compound
This compound, chemically known as N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide, is a quaternary ammonium (B1175870) compound featuring a stilbene (B7821643) scaffold. Its primary pharmacological action is the selective antagonism of neuronal α7 nAChRs.[1] This selectivity makes it a valuable tool for studying the physiological roles of the α7 nAChR and a promising lead compound for the development of therapeutics targeting pathologies involving this receptor, such as cancer and neuroinflammatory disorders.
Chemical Structure and Properties
-
IUPAC Name: N,N,N-Triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]ethanaminium iodide
-
CAS Number: 77257-42-2[2]
-
Molecular Formula: C₂₂H₃₀NOI[2]
-
Molecular Weight: 451.39 g/mol [2]
-
Structure:
Mechanism of Action
This compound exerts its biological effects primarily through the competitive antagonism of α7 nAChRs. These receptors are homopentameric ligand-gated ion channels that are highly permeable to calcium ions. Upon binding of the endogenous agonist acetylcholine, the channel opens, leading to cation influx and cellular depolarization. This compound binds to the receptor, preventing acetylcholine from binding and thereby inhibiting receptor activation.
Recent studies have also indicated that this compound and its derivatives can exhibit activity at α9-containing nAChRs, suggesting a more complex pharmacological profile than initially understood.[3]
Quantitative Analysis of this compound and Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of this compound and selected derivatives for various nAChR subtypes. Modifications to the stilbene scaffold, the ammonium head, and the ethylene (B1197577) linker have been shown to significantly impact potency and selectivity.[3]
Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes
| Compound | Receptor Subtype | Ki (nM) | Source |
| This compound | Chick α7 | 106 | [1][4] |
| This compound | Chick α4β2 | 84,000 | [1][4] |
Table 2: Structure-Activity Relationship of this compound Derivatives
| Derivative | Modification | Effect on α7 nAChR Affinity | Effect on α9α10 nAChR Affinity | Source |
| Derivative A | Lengthened alkylene linker | Increased antagonism | Increased antagonism | [3] |
| Derivative B | Rigidified styryl portion (e.g., 5-indolyl) | Higher and more selective affinity | - | [3] |
| Derivative C | (R)-N,N-dimethyl-3-pyrrolidiniumoxy substructure | Subnanomolar affinity, potent and selective antagonist | Profound loss of subsequent ACh function | [3] |
| Derivative D | Cyclohexyldimethylammonium head | No agonist or antagonist effect | Partial agonist at supra-micromolar concentrations |
Signaling Pathway Modulation
This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis, by modulating the Early Growth Response protein 1 (Egr-1) and Fibroblast Growth Factor 2 (FGF2) signaling pathway.[5] Nicotine (B1678760), a component of tobacco smoke, promotes angiogenesis by activating α7 nAChRs on endothelial cells, leading to the upregulation of Egr-1 and subsequently FGF2. This compound, by antagonizing the α7 nAChR, blocks this signaling cascade.
The α7 nAChR-Egr-1/FGF2 Signaling Pathway
The binding of an agonist like nicotine to the α7 nAChR triggers a downstream signaling cascade that involves the activation of the MAPK/ERK pathway.[6] This leads to the phosphorylation and activation of transcription factors, including Egr-1. Activated Egr-1 then translocates to the nucleus and binds to the promoter region of the FGF2 gene, inducing its transcription and leading to increased FGF2 protein expression and secretion. FGF2, in turn, acts as a potent pro-angiogenic factor.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize this compound and its derivatives.
Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the affinity of a compound for a specific nAChR subtype.
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for nAChR subtypes.
-
Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) for binding to receptors in a membrane preparation from cells expressing the target nAChR subtype.
-
General Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This assay assesses the pro- or anti-angiogenic potential of a compound in a living organism.
-
Objective: To evaluate the effect of this compound on blood vessel formation in vivo.
-
Principle: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., FGF2 or VEGF) and the test compound (this compound) and injected subcutaneously into mice. The Matrigel solidifies, and after a period, the plug is excised and analyzed for blood vessel infiltration.
-
General Protocol:
-
Preparation: Thaw Matrigel on ice. Mix with a pro-angiogenic factor and the test compound (or vehicle control).
-
Injection: Inject the Matrigel mixture subcutaneously into the flank of mice.
-
Incubation: Allow the Matrigel plug to solidify and for blood vessels to infiltrate over a period of 7-21 days.
-
Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel density.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain with endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on cell viability.
-
Objective: To determine the cytotoxic effects of this compound on cancer cells (e.g., glioblastoma).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool and a promising scaffold for the development of novel therapeutics. Its well-defined structure and selective antagonism of α7 nAChRs provide a solid foundation for further investigation. The structure-activity relationships of its derivatives highlight the potential for fine-tuning its pharmacological profile to achieve desired therapeutic effects. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the therapeutic applications of this compound and its analogues in areas such as oncology and neurobiology.
References
- 1. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy activates EGR1 via MAPK/ERK to induce FGF2 in renal tubular cells for fibroblast activation and fibrosis during maladaptive kidney repair - PMC [pmc.ncbi.nlm.nih.gov]
MG624's Selectivity Profile: A Technical Examination of nAChR α7 versus α9 Subtype Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity of the small molecule antagonist, MG624, for the α7 and α9 subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological profile.
Executive Summary
This compound is a well-established antagonist of the α7 nicotinic acetylcholine receptor.[1][2] While its selectivity for the α7 subtype over other nAChRs, such as the α4β2 and muscle-type receptors, is documented, recent findings have illuminated its activity at the α9 nAChR subtype. This guide synthesizes available quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant biological pathways and experimental workflows to offer a clear and comprehensive overview of this compound's selectivity for nAChR α7 versus α9 subtypes.
Quantitative Selectivity Profile of this compound
The following table summarizes the binding affinity (Ki) and functional inhibition (IC50) of this compound at various nAChR subtypes, providing a clear comparison of its selectivity.
| Receptor Subtype | Ligand/Assay | Value | Species/System | Reference |
| α7 nAChR | [¹²⁵I]-α-Bungarotoxin Binding (Ki) | 106 nM | Chick Optic Lobe | [3] |
| α7 nAChR | Acetylcholine-induced current inhibition (IC50) | 41 nM | Human (expressed in Xenopus oocytes) | [4] |
| α9α10 nAChR | Acetylcholine-induced current inhibition (IC50) | 10 nM | Human (expressed in Xenopus oocytes) | [4] |
| α4β2 nAChR | [¹²⁵I]-α-Bungarotoxin Binding (Ki) | 84 µM | Chick | [3] |
| α6 nAChR | Ki | 4.52 µM | [2] | |
| β2-containing nAChRs | Ki | 12 µM | [2] | |
| β4-containing nAChRs | Ki | 9.2 µM | [2] | |
| Muscle-type nAChR | [¹²⁵I]-α-Bungarotoxin Binding (Ki) | 70 µM | TE671 cells | [2] |
Note: The α9 subtype is typically expressed as a heteromer with the α10 subunit (α9α10).
Detailed Experimental Protocols
The characterization of this compound's selectivity for nAChR subtypes has been achieved through two primary experimental approaches: radioligand binding assays and functional assays using Xenopus oocytes.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for nAChR α7 and other subtypes.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest (e.g., chick optic lobe for α7, TE671 cells for muscle-type) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-α-Bungarotoxin for α7) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays in Xenopus Oocytes
Xenopus laevis oocytes are a widely used expression system for studying the function of ion channels, including nAChRs. By injecting cRNA encoding specific receptor subunits, researchers can create functional receptors on the oocyte membrane and measure their response to agonists and antagonists.
Objective: To determine the functional inhibitory potency (IC50) of this compound on acetylcholine-induced currents in oocytes expressing human α7 and α9α10 nAChRs.
General Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
cRNA encoding the human nAChR subunits (α7 or α9 and α10) is injected into the oocytes.
-
The injected oocytes are incubated for several days to allow for receptor expression on the cell surface.
-
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Recording:
-
The oocyte is perfused with a solution containing a specific concentration of acetylcholine (ACh) to elicit an inward current.
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with varying concentrations of this compound before the application of ACh.
-
The resulting currents are recorded and measured.
-
-
Data Analysis:
-
The percentage of inhibition of the ACh-induced current by each concentration of this compound is calculated.
-
An IC50 value is determined by fitting the concentration-response data to a logistical equation.
-
Signaling Pathway: Inhibition of Angiogenesis
This compound, as an α7-nAChR antagonist, has been shown to inhibit angiogenesis, the formation of new blood vessels, a process often implicated in tumor growth.[5] This effect is mediated through the Egr-1/FGF2 signaling pathway.
Nicotine, an agonist of α7-nAChRs, promotes angiogenesis by inducing the expression of Early Growth Response gene 1 (Egr-1). Egr-1, a transcription factor, then binds to the promoter of Fibroblast Growth Factor 2 (FGF2), leading to its increased expression. FGF2 is a potent pro-angiogenic factor. This compound, by blocking the α7-nAChR, prevents this nicotine-induced cascade, thereby inhibiting angiogenesis.[5]
Discussion and Conclusion
The compiled data indicates that while this compound is a potent antagonist of the α7-nAChR, it also exhibits significant inhibitory activity at the α9α10 nAChR subtype. In fact, based on the functional data from human receptors expressed in Xenopus oocytes, this compound shows a slightly higher potency for the α9α10 subtype (IC50 = 10 nM) compared to the α7 subtype (IC50 = 41 nM).[4] This finding is critical for researchers utilizing this compound as a selective α7 antagonist, as its effects may be, in part, mediated through the α9α10 receptor.
It is important to note that modifications to the chemical structure of this compound can significantly alter its selectivity profile. Studies have shown that alterations to the cationic head and ethylene (B1197577) linker of this compound can lead to compounds that are highly selective for the α9α10 nAChR with little to no activity at the α7 subtype.[6] Conversely, modifications to the styryl portion of this compound can enhance its selectivity for the α7-nAChR.[6]
References
- 1. 4-Oxystilbene compounds are selective ligands for neuronal nicotinic alphaBungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. MG 624 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. From 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway [pubmed.ncbi.nlm.nih.gov]
- 6. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of MG624 in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a key player in mediating the pro-angiogenic effects of nicotine (B1678760), a major component of tobacco smoke associated with cancer progression.[1][2] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo cancer models, specifically focusing on small cell lung cancer (SCLC) and glioblastoma. The methodologies outlined are based on published preclinical studies and are intended to guide researchers in evaluating the anti-tumor and anti-angiogenic properties of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting angiogenesis.[2] In the context of tumors where the α7-nAChR pathway is active, often stimulated by factors such as nicotine, this compound acts as an antagonist. This antagonism disrupts a signaling cascade that leads to the downregulation of key pro-angiogenic factors. Specifically, this compound has been shown to decrease the expression of Early Growth Response-1 (Egr-1), a transcription factor that, in turn, controls the expression of Fibroblast Growth Factor 2 (FGF2), a potent angiogenic protein.[2] The inhibition of this pathway ultimately leads to a reduction in the formation of new blood vessels, which are essential for tumor growth and metastasis.[2] Additionally, in some cancer cell types such as SCLC, this compound has been observed to induce apoptosis.
Signaling Pathway of this compound in Inhibiting Angiogenesis
Experimental Protocols
Two primary in vivo models have been utilized to evaluate the efficacy of this compound: subcutaneous xenografts in immunodeficient mice and the chick chorioallantoic membrane (CAM) assay.
Small Cell Lung Cancer (SCLC) Subcutaneous Xenograft Model
This model is used to assess the effect of systemically administered this compound on the growth of human SCLC tumors in an in vivo setting.
Materials:
-
Human SCLC cell line (e.g., NCI-H69)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, to improve tumor take rate)
-
AIN-76A rodent diet
-
Corn oil
-
DMSO
-
This compound
-
Digital calipers
Protocol:
-
Cell Culture: Culture NCI-H69 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer. Assess viability using trypan blue exclusion.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells per 100 µL.[3]
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each mouse.[3]
-
-
This compound Diet Preparation and Administration:
-
Prepare the control diet: AIN-76A diet containing 10% corn oil.
-
Prepare the this compound treatment diet: AIN-76A diet containing 10% corn oil, 0.2% DMSO, and this compound at a concentration of 50 mg per kg of food.
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Provide the respective diets to the mice ad libitum throughout the study.
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (width² x length) / 2.[1]
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Presentation:
While specific quantitative data from published studies on this compound in this model is limited, the expected outcome is a reduction in tumor growth in the this compound-treated group compared to the control group. Data should be presented in tables and graphs.
Table 1: Example of Tumor Growth Data Presentation
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Tumor Growth Inhibition (%) |
| Control | 150 ± 25 | 350 ± 40 | 700 ± 60 | 1200 ± 100 | - |
| This compound (50 mg/kg in diet) | 155 ± 28 | 250 ± 35 | 450 ± 50 | 750 ± 80 | [Calculate at end of study] |
Note: The data in this table is illustrative and does not represent actual experimental results.
Glioblastoma (U87MG) Subcutaneous Xenograft Model
This model can be adapted to evaluate the efficacy of this compound against glioblastoma.
Materials:
-
Human glioblastoma cell line (e.g., U87MG)[4]
-
4-6 week old male athymic nude mice[5]
-
Complete culture medium (e.g., EMEM with 10% FBS)
-
Other materials as listed for the SCLC model.
Protocol:
The protocol for the U87MG xenograft model is similar to the SCLC model, with the following modifications:
-
Cell Culture: Culture U87MG cells in Eagle's Minimum Essential Medium (EMEM) with 10% FBS.
-
Cell Preparation and Injection: Prepare and inject U87MG cells as described for NCI-H69 cells. A typical injection dose is 3 x 10^6 cells per mouse.[5]
-
This compound Administration: The administration of this compound can be adapted from the SCLC protocol (in-diet) or through other routes such as intraperitoneal or oral gavage, which would require formulation in a suitable vehicle. The optimal dose and schedule would need to be determined empirically.
Data Presentation:
Similar to the SCLC model, tumor growth should be monitored and the data presented in a clear, comparative format.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[6]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Thermanox coverslips or filter paper discs
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO, and diluted in PBS)
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity.
-
Windowing the Eggshell: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Application of this compound:
-
On day 8 or 9, when the CAM is well-developed, place a sterile Thermanox coverslip or a filter paper disc onto the CAM.
-
Apply a small volume (e.g., 10 µL) of this compound solution at the desired concentration onto the coverslip/disc. A vehicle control should be used in a separate group of eggs. To study the inhibition of nicotine-induced angiogenesis, nicotine can be co-administered or pre-administered.[7]
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
-
Quantification of Angiogenesis:
-
Capture images of the area around the coverslip/disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area or by measuring the area of vessel growth. Image analysis software can be used for more objective quantification.[6]
-
Data Presentation:
Table 2: Example of CAM Assay Data Presentation
| Treatment Group | Concentration (µM) | Average Number of Blood Vessel Branch Points | % Inhibition of Angiogenesis |
| Vehicle Control | - | 50 ± 5 | - |
| This compound | 10 | 35 ± 4 | 30% |
| This compound | 50 | 20 ± 3 | 60% |
| This compound | 100 | 12 ± 2 | 76% |
Note: The data in this table is illustrative and does not represent actual experimental results.
Experimental Workflow for In Vivo Xenograft Studies
Conclusion
This compound represents a promising therapeutic agent for cancers driven by α7-nAChR-mediated angiogenesis. The protocols provided here for SCLC and glioblastoma xenograft models, as well as the CAM assay, offer a framework for the preclinical evaluation of this compound. Careful experimental design, including appropriate controls and quantitative endpoints, is crucial for obtaining robust and reproducible data. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that would most benefit from this targeted therapy.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotine and Pathological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
MG624: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a synthetic small-molecule antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] Research has primarily focused on its potential as an anti-angiogenic agent, particularly in the context of nicotine-promoted tumor growth.[1][2] This document provides a comprehensive overview of the available data on this compound dosage and administration in animal studies, along with detailed protocols for key experiments. It is intended to serve as a guide for researchers designing and conducting preclinical studies with this compound.
Mechanism of Action
This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR.[1] Nicotine, a component of tobacco smoke, promotes angiogenesis by activating α7-nAChRs on endothelial cells. This activation leads to the upregulation of pro-angiogenic factors such as Fibroblast Growth Factor 2 (FGF2). This compound blocks this signaling cascade by inhibiting the nicotine-induced expression of Early Growth Response Protein 1 (Egr-1), a transcription factor essential for FGF2 expression.[1] The resulting decrease in FGF2 levels leads to the inhibition of endothelial cell proliferation and tube formation, ultimately suppressing angiogenesis.[1]
Figure 1: Simplified signaling pathway of this compound's anti-angiogenic action.
Data Presentation: Dosage and Administration
The following tables summarize the available quantitative data on this compound dosage and administration in various animal models.
Table 1: In Vivo Studies
| Animal Model | Cancer Type | Administration Route | Dosage | Study Duration | Outcome | Reference |
| Nude Mice (Xenograft) | Small Cell Lung Cancer (SCLC) | In-feed | ~10 mg/kg/day | Not Specified | Inhibition of tumor angiogenesis | [1] |
| Chicken Embryo | N/A (Angiogenesis Model) | Topical (on CAM) | Not Specified | Not Specified | Inhibition of angiogenesis | [1][2] |
Table 2: Ex Vivo / In Vitro Studies
| Assay | Animal Tissue | Outcome | Reference |
| Rat Aortic Ring Assay | Rat Aorta | Inhibition of microvessel sprouting | [1][2] |
| Matrigel Plug Assay | N/A | Inhibition of angiogenesis | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Mouse Xenograft Study
This protocol is a generalized procedure based on standard practices for xenograft models and the limited information available for this compound.[3][4][5]
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a mouse xenograft model of human cancer.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID)
-
Human cancer cell line (e.g., SCLC cell line)
-
Standard rodent chow
-
This compound
-
Vehicle for control group
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Preparation of Medicated Diet:
-
Note: The specific method for preparing the this compound-containing diet is not detailed in the available literature. The following is a general approach.[6][7][8][9]
-
Calculate the total amount of this compound needed based on the target dose (~10 mg/kg/day), the average body weight of the mice, and their estimated daily food consumption.
-
Thoroughly mix the calculated amount of this compound with powdered standard rodent chow. A geometric dilution method is recommended to ensure uniform distribution.
-
The medicated chow can then be provided to the treatment group. The control group should receive a diet prepared with the vehicle alone.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Provide the respective medicated or control diet ad libitum.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight and general health of the animals regularly. The available literature suggests that the administration of this compound was not associated with any toxic side effects, lethargy, or discomfort in the mice.[1][2]
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for angiogenesis markers).
-
Figure 2: General workflow for an in vivo mouse xenograft study with this compound.
Protocol 2: Ex Vivo Rat Aortic Ring Assay
This protocol is based on standard procedures for the aortic ring assay.[10][11][12][13][14]
Objective: To assess the direct effect of this compound on microvessel sprouting from a vascular explant.
Materials:
-
Thoracic aortas from rats
-
Culture medium (e.g., EBM-2)
-
Extracellular matrix (e.g., Matrigel or collagen)
-
This compound
-
Vehicle control
-
Culture plates (e.g., 48-well)
Procedure:
-
Aorta Preparation:
-
Euthanize a rat and aseptically dissect the thoracic aorta.
-
Clean the aorta of periaortic fibro-adipose tissue and cut it into 1-2 mm thick rings.
-
-
Embedding and Culture:
-
Coat the wells of a culture plate with a layer of extracellular matrix and allow it to solidify.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the extracellular matrix.
-
Add culture medium containing different concentrations of this compound or the vehicle control to each well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
-
Quantify the angiogenic response by measuring the length and number of microvessels at a specific time point (e.g., day 7-10).
-
Protocol 3: In Vivo Chicken Chorioallantoic Membrane (CAM) Assay
This protocol is a generalized procedure for the CAM assay.[15][16][17][18][19]
Objective: To evaluate the effect of this compound on angiogenesis in a living embryo.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile filter paper discs or sponges
-
This compound
-
Vehicle control
Procedure:
-
Egg Preparation:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
-
Treatment Application:
-
Prepare sterile filter paper discs or sponges soaked with different concentrations of this compound or the vehicle control.
-
Gently place the disc/sponge on the CAM.
-
-
Incubation and Analysis:
-
Seal the window and return the eggs to the incubator for a further 2-3 days.
-
At the end of the incubation period, observe and photograph the CAM.
-
Quantify the angiogenic response by counting the number of blood vessel branches within a defined area around the disc/sponge.
-
Protocol 4: In Vivo Matrigel Plug Assay
This protocol is based on standard procedures for the Matrigel plug assay.[20][21][22][23][24]
Objective: To quantify the formation of new blood vessels in vivo in response to this compound.
Materials:
-
Mice
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factor (e.g., FGF2 or VEGF)
-
This compound
-
Vehicle control
Procedure:
-
Preparation of Matrigel Mixture:
-
On ice, mix Matrigel with a pro-angiogenic factor and either this compound at various concentrations or the vehicle control.
-
-
Injection:
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The liquid Matrigel will form a solid plug at body temperature.
-
-
Incubation and Analysis:
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Visually inspect the plugs for vascularization.
-
Quantify the angiogenesis by measuring the hemoglobin content of the plugs (e.g., using Drabkin's reagent) or by immunohistochemical analysis of endothelial cell markers (e.g., CD31) in sectioned plugs.
-
Pharmacokinetics and Toxicology
Pharmacokinetics: There is currently no publicly available data on the pharmacokinetics of this compound in animal models. As a stilbene (B7821643) derivative, its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as first-pass metabolism, which is common for this class of compounds. Further studies are required to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance of this compound in relevant animal species.
Toxicology: The available literature suggests that this compound administration in a mouse xenograft model was not associated with any observable toxic side effects, lethargy, or discomfort.[1][2] However, comprehensive toxicology studies have not been reported. As an antagonist of nicotinic acetylcholine receptors, potential off-target effects on the nervous and muscular systems should be considered and evaluated in formal toxicology studies. Standard toxicology assessments would include acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to determine the No-Observed-Adverse-Effect-Level (NOAEL) and to identify potential target organs of toxicity.
Conclusion
This compound has demonstrated anti-angiogenic properties in several preclinical models. The provided protocols offer a framework for further investigation into its efficacy and mechanism of action. However, the lack of detailed dosage information for some models and the absence of pharmacokinetic and comprehensive toxicology data highlight critical areas for future research to fully characterize the preclinical profile of this compound. Researchers should carefully consider these data gaps when designing future studies and may need to perform dose-ranging and tolerability studies to optimize experimental conditions.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. benchchem.com [benchchem.com]
- 5. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rodent Medicated: Bio-Serv [bio-serv.com]
- 8. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 9. Food Restriction for Rodents | Research Animal Care and Safety [animalcare.illinois.edu]
- 10. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 11. The Rat Aortic Ring Model of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 20. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 21. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Application Notes and Protocols for MG624 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel involved in various cellular processes.[1] Research has highlighted the potential of this compound as a therapeutic agent, particularly in oncology, due to its anti-angiogenic and anti-proliferative properties.[1][2] This document provides detailed protocols for the use of this compound in cell culture experiments, including cell viability, apoptosis, and angiogenesis assays, along with a summary of its mechanism of action and relevant quantitative data.
Mechanism of Action
This compound exerts its biological effects primarily by blocking the α7-nAChR. This receptor is implicated in promoting tumor growth and angiogenesis. The binding of this compound to α7-nAChR initiates a cascade of downstream signaling events.
Anti-Angiogenic Effects: In the context of angiogenesis, particularly in models of small cell lung cancer (SCLC), this compound has been shown to inhibit the Egr-1/FGF2 signaling pathway.[1] Nicotine, a component of cigarette smoke, can promote angiogenesis by activating α7-nAChR on endothelial cells.[1] this compound counteracts this by suppressing the expression of Early Growth Response Protein 1 (Egr-1), a transcription factor that in turn regulates the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[1]
Anti-Proliferative and Cytotoxic Effects: In glioblastoma cells, this compound has demonstrated anti-proliferative and cytotoxic effects.[2] While the complete mechanism is still under investigation, it is known to involve the modulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound has been observed to affect cellular ATP levels.[2]
Physicochemical Properties and Stock Solution Preparation
| Property | Value |
| Molecular Formula | C₂₂H₃₀INO |
| Molecular Weight | 467.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store solid at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out 4.67 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for storage.
Note on DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Target cancer cell line (e.g., U87MG glioblastoma, SCLC cell lines)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 1-100 µM. Include a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Quantitative Data (Hypothetical):
| Cell Line | Incubation Time (h) | This compound IC50 (µM) |
|---|---|---|
| U87MG (Glioblastoma) | 48 | [Data not available in search results] |
| NCI-H69 (SCLC) | 48 | [Data not available in search results] |
| HMEC-1 (Endothelial) | 48 | [Data not available in search results] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Quantitative Data (Example):
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | - | [Data not available in search results] | [Data not available in search results] |
| This compound | [IC50 value] | [Data not available in search results] | [Data not available in search results] |
| this compound | [2x IC50 value] | [Data not available in search results] | [Data not available in search results] |
Note: Specific quantitative data on this compound-induced apoptosis is not available in the provided search results. The table serves as a template for data presentation.
In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Endothelial cell growth medium
-
This compound stock solution (10 mM in DMSO)
-
Matrigel® Basement Membrane Matrix
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound (e.g., 1-50 µM). Include a vehicle control.
-
Seed 1.5 x 10⁴ cells in 150 µL of the prepared medium onto the solidified Matrigel®.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Quantitative Data (Example):
| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
|---|---|---|---|
| Vehicle Control | - | 100 | 100 |
| This compound | 10 | [Data not available in search results] | [Data not available in search results] |
| This compound | 25 | [Data not available in search results] | [Data not available in search results] |
| this compound | 50 | [Data not available in search results] | [Data not available in search results] |
Note: Specific quantitative data on the inhibition of tube formation by this compound is not available in the provided search results. The table serves as a template for data presentation.
Controls for this compound Experiments
-
Vehicle Control: Essential for all experiments. Cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Negative Control: Untreated cells to establish a baseline for cell viability, apoptosis, and angiogenesis.
-
Positive Control (for α7-nAChR antagonism): In experiments investigating the mechanism of action, a known α7-nAChR agonist (e.g., nicotine) can be used to stimulate the receptor. The ability of this compound to block the effects of the agonist would confirm its antagonistic activity.
-
Positive Control (for assays): For functional assays, a compound known to induce the measured effect can be used. For example, a known cytotoxic agent for viability assays, an apoptosis-inducing agent (e.g., staurosporine) for apoptosis assays, or a known angiogenesis inhibitor (e.g., suramin) for angiogenesis assays.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing MG624 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a selective antagonist for neuronal α7 subunit-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It demonstrates selectivity for neuronal nAChRs over muscle-type AChRs.[2][3][4] Research indicates that this compound can inhibit angiogenesis and decrease the proliferation of human microvascular endothelial cells.[2][3][4] These characteristics make this compound a valuable tool in neuroscience and cancer research, particularly in studies involving nAChR signaling pathways.[2][4]
This document provides detailed protocols for the preparation of stock solutions of this compound for use in a research setting. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.
Chemical and Physical Properties
Accurate preparation of stock solutions begins with a clear understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| Chemical Name | N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide | [1] |
| CAS Number | 77257-42-2 | [1][2][5] |
| Molecular Formula | C22H30NOI | [1][5] |
| Molecular Weight | 451.39 g/mol | [1][5] |
| Appearance | Crystalline solid | [2][3][4] |
| Purity | ≥95% to ≥98% (lot-specific) | [1][2][3] |
| Storage (Solid) | Room temperature or -20°C; check supplier recommendations | [1][2][3] |
| Stability (Solid) | ≥ 4 years when stored correctly | [2][3] |
Solubility Data
The choice of solvent is critical for preparing a stable and accurate stock solution. This compound is soluble in several organic solvents and to a limited extent in aqueous buffers.[3]
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL or up to 100 mg/mL (may require sonication) | [2][3][4][6] |
| DMF | ~20 mg/mL | [2][3][4] |
| Ethanol | ~10 mM | [1][3][4] |
| PBS (pH 7.2) | ~0.3 mg/mL | [2][3][4] |
Note: The solubility in DMSO may be enhanced with ultrasonic treatment.[6] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened container to ensure maximal solubility.[6] Aqueous solutions are not recommended for storage beyond one day.[3]
Experimental Protocols
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
This protocol describes the preparation of 1 mL of a 20 mM this compound stock solution in DMSO.
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 451.39 g/mol
-
Desired Concentration (C) = 20 mM = 0.020 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass = 0.020 mol/L * 0.001 L * 451.39 g/mol = 0.0090278 g = 9.03 mg
-
-
Weighing the Compound:
-
Tare a sterile, clean vial on a calibrated analytical balance.
-
Carefully weigh approximately 9.03 mg of this compound powder directly into the vial. Record the exact weight.
-
-
Dissolving the Compound:
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial. For example, if you weighed exactly 9.03 mg, add 1 mL of DMSO.
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
-
Storage and Handling:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C.[6] When stored at -80°C, the solution is stable for up to 6 months. At -20°C, it is stable for about one month.[6]
-
Always protect the stock solution from light.[6]
-
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution.
-
Determine the Final Concentration and Volume: Identify the required working concentration and total volume needed for your experiment.
-
Calculate the Dilution: Use the formula M1V1 = M2V2.
-
M1 = Concentration of the stock solution (e.g., 20 mM)
-
V1 = Volume of the stock solution to be added
-
M2 = Desired final concentration of the working solution (e.g., 10 µM)
-
V2 = Final volume of the working solution (e.g., 2 mL)
-
V1 = (M2 * V2) / M1 = (10 µM * 2 mL) / 20,000 µM = 0.001 mL = 1 µL
-
-
Prepare the Working Solution:
-
Add 1 µL of the 20 mM this compound stock solution to 1.999 mL of the appropriate aqueous buffer or cell culture medium.
-
Mix thoroughly by gentle vortexing or inversion.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system (typically <0.1%).
-
Quality Control
To ensure the accuracy of your stock solutions, consider the following quality control measures:
-
Purity Check: Purity data (typically ≥95%) should be provided by the supplier on the Certificate of Analysis.[2][3]
-
Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry, as this compound has absorbance maxima (λmax) at 204, 224, and 302 nm.[2][3][4] A standard curve with known concentrations should be used for accurate quantification.
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist of the α7 nAChR, which is implicated in various cellular processes, including angiogenesis. The diagram below illustrates the inhibitory effect of this compound on this pathway.
The following diagram outlines the general workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for Studying Nicotinic Acetylcholine Receptor Function Using MG624
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624 is a potent and selective antagonist of the α7 subunit-containing nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] This property makes it an invaluable tool for researchers investigating the physiological and pathological roles of this specific nAChR subtype. These application notes provide an overview of this compound's characteristics and detailed protocols for its use in studying α7 nAChR function through various in vitro and ex vivo assays.
The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and peripheral tissues. It is implicated in a range of physiological processes, including learning, memory, and inflammation, and is a therapeutic target for several neurological and inflammatory disorders. This compound's selectivity allows for the specific interrogation of α7 nAChR-mediated signaling pathways and functions.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide |
| Molecular Formula | C₂₂H₃₀INO |
| Molecular Weight | 451.39 g/mol |
| CAS Number | 77257-42-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at room temperature |
Quantitative Data: Binding Affinity and Functional Inhibition
This compound exhibits high selectivity for the α7 nAChR subtype over other nAChR subtypes and muscle-type AChRs.
| Parameter | Receptor/System | Value | Reference |
| Ki | Chick α7 nAChR (neuronal optic lobe membranes) | 55 nM | [1] |
| Ki | Chick α4β2 nAChR | 84 µM | [2][3] |
| Ki | Muscle-type AChR (TE671 cells) | 70 µM | [1] |
| IC₅₀ | Acetylcholine-evoked currents in Xenopus oocytes expressing chick α7 nAChRs | 94 nM | [1] |
Signaling Pathways
Activation of the α7 nAChR primarily leads to an influx of Ca²⁺, which in turn triggers a cascade of downstream signaling events. This compound can be used to block these pathways and elucidate the specific role of α7 nAChR activation.
References
Application Notes and Protocols for MG624
<
For Researchers, Scientists, and Drug Development Professionals
Introduction to MG624
This compound is a selective antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α7 subunit-containing subtypes.[1] Chemically, it is known as N,N,N-triethyl-2-[4-[(1E)-2-phenylethenyl]phenoxy]-ethanaminium, monoiodide.[1] Its primary mechanism of action involves the inhibition of acetylcholine-evoked currents in cells expressing these receptors.[1] Research has highlighted its potential in cancer therapy, specifically in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[2][3] this compound has been shown to suppress the proliferation of endothelial cells and reduce tumor growth in preclinical models, such as small cell lung cancer (SCLC).[1][2] Its anti-angiogenic effects are mediated through the suppression of the Egr-1/FGF2 signaling pathway.[2]
Quantitative Data and Biological Activity
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and interpretation.
| Parameter | Value | Species/System | Notes |
| Binding Affinity (Ki) | |||
| Neuronal nAChRs | 0.055 µM | Chick Optic Lobe Membranes | High affinity for neuronal nAChRs.[1] |
| Muscle-type AChRs | 70 µM | TE671 Cells | Demonstrates high selectivity for neuronal over muscle-type receptors.[1] |
| α7 subunit-containing nAChRs | 106 nM | Chick | Selective for the α7 subunit. |
| α6 subunit-containing nAChRs | 4.52 µM | ||
| β2 subunit-containing nAChRs | 12 µM | ||
| β4 subunit-containing nAChRs | 9.2 µM | ||
| α4β2 subtypes | 84 µM | Chick | Lower affinity compared to α7 subtypes. |
| Inhibitory Concentration (IC50) | |||
| Acetylcholine-evoked currents | 94 nM | Xenopus Oocytes expressing chick α7 nAChRs | Potent inhibition of α7 receptor function.[1] |
| Effective Concentration (EC50) | |||
| Vagus nerve stimulation-induced contractions | 49.4 µM | Isolated Guinea Pig Vagus Nerve-Stomach | Selective effect on neuronal pathways.[1] |
| Phrenic nerve stimulation-induced contractions | 486 µM | Isolated Rat Phrenic Nerve-Hemidiaphragm | Much lower potency on neuromuscular junctions.[1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | ~10 mg/kg per day (in diet) | H69 SCLC Mouse Xenograft Model | Concomitant reduction in tumor growth and angiogenesis.[1] |
Signaling Pathway Inhibition by this compound
This compound exerts its anti-angiogenic effects by targeting the α7-nAChR on endothelial cells. This receptor, when activated by ligands like nicotine, can promote angiogenesis, which is critical for tumor growth. This compound acts as an antagonist, blocking this activation and thereby inhibiting downstream signaling pathways. A key pathway affected is the Egr-1/FGF2 axis. By blocking the α7-nAChR, this compound prevents the induction of Early Growth Response Gene 1 (Egr-1), which in turn reduces the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[2]
Caption: this compound inhibits the α7-nAChR signaling pathway.
Experimental Protocols
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a hallmark of angiogenesis.
Materials:
-
Human Microvascular Endothelial Cells of the Lung (HMEC-Ls)
-
Endothelial Cell Growth Medium
-
Matrigel (growth factor reduced)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Nicotine (or another pro-angiogenic factor like VEGF)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope with camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Pipette 250 µL of cold Matrigel into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HMEC-Ls and resuspend them in serum-free medium to a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare dilutions of this compound in serum-free medium. Also, prepare a solution of the pro-angiogenic stimulus (e.g., 1 µM nicotine).
-
Cell Treatment and Seeding: In separate tubes, mix the cell suspension with the different treatments:
-
Vehicle control (e.g., DMSO)
-
Stimulus control (e.g., nicotine)
-
This compound at various concentrations + stimulus
-
This compound alone
-
-
Incubation: Add 500 µL of the cell suspension/treatment mix to each corresponding well of the Matrigel-coated plate.
-
Tube Formation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like networks using a phase-contrast microscope. Capture images at 4x or 10x magnification. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Proliferation Assay (WST-1 or MTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HMEC-Ls or other relevant cell lines
-
Complete growth medium
-
This compound
-
96-well tissue culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HMEC-Ls into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.
-
Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and/or a pro-proliferative stimulus like nicotine). Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
Colorimetric Reaction: Add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each well. Incubate for 1-4 hours. The WST-1 reagent will be cleaved to a soluble formazan (B1609692) by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability or proliferation inhibition. Plot the results as a dose-response curve to calculate the IC50 value.
Caption: Workflow for the cell proliferation assay.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7][8]
Storage and Stability: Store this compound at room temperature as recommended by suppliers. It is soluble in DMSO (up to 20 mg/mL) and ethanol (B145695) (up to 10 mg/mL).[1] For long-term storage, it is advisable to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mgchemicals.com [mgchemicals.com]
- 5. mgchemicals.com [mgchemicals.com]
- 6. novagard.com [novagard.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Synthesis and Academic Research of MG624
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG624, also known as triethyl-(beta-4-stilbenoxyethyl)ammonium, is a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] Emerging research has highlighted its potential as an anti-angiogenic and anti-cancer agent, particularly in the context of small cell lung cancer (SCLC) and glioblastoma.[1][2] This document provides detailed protocols for the synthesis of this compound for academic research purposes, along with comprehensive application notes for its use in relevant experimental models.
Synthesis of this compound (triethyl-(beta-4-stilbenoxyethyl)ammonium iodide)
The synthesis of this compound can be achieved through a multi-step process involving the O-alkylation of (E)-4-hydroxystilbene, followed by amination and subsequent quaternization.
Materials and Reagents:
-
(E)-4-Hydroxystilbene
-
Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Protocol:
Step 1: Synthesis of (E)-4-(2-bromoethoxy)stilbene
-
In a round-bottom flask, dissolve (E)-4-hydroxystilbene (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.
-
Add 1,2-dibromoethane (a significant excess, e.g., 5-10 equivalents) to the reaction mixture.
-
Reflux the mixture with stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain (E)-4-(2-bromoethoxy)stilbene.
Step 2: Synthesis of (E)-4-(2-(diethylamino)ethoxy)stilbene
-
Dissolve the purified (E)-4-(2-bromoethoxy)stilbene (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add diethylamine (2-3 equivalents) to the solution.
-
Heat the reaction mixture at reflux with stirring for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield (E)-4-(2-(diethylamino)ethoxy)stilbene.
Step 3: Synthesis of triethyl-(beta-4-stilbenoxyethyl)ammonium iodide (this compound)
-
Dissolve the purified (E)-4-(2-(diethylamino)ethoxy)stilbene (1 equivalent) in a suitable solvent like acetone or diethyl ether.
-
Add an excess of ethyl iodide (e.g., 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The product, this compound, will precipitate out of the solution as a salt.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the final product, triethyl-(beta-4-stilbenoxyethyl)ammonium iodide (this compound), under vacuum.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action: Inhibition of Angiogenesis
This compound exerts its anti-angiogenic effects by antagonizing the α7-nAChR on endothelial cells.[1] In the context of smoking-related cancers, nicotine (B1678760), a component of tobacco smoke, promotes angiogenesis by binding to α7-nAChR. This activation leads to the upregulation of Early Growth Response protein 1 (Egr-1), which in turn increases the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[1] this compound competitively binds to the α7-nAChR, blocking nicotine-induced signaling and thereby suppressing the Egr-1/FGF2 pathway, leading to an inhibition of angiogenesis.[1]
Caption: Mechanism of this compound in inhibiting nicotine-induced angiogenesis.
Quantitative Data
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (nAChRs) | 0.055 µM | Neuronal chick optic lobe membranes | [3] |
| Ki (muscle-type AChRs) | 70 µM | TE671 cells | [3] |
| IC₅₀ (α7-nAChR) | 94 nM | Xenopus oocytes expressing chick α7 nAChRs | [3] |
| EC₅₀ (vagus nerve contraction) | 49.4 µM | Isolated guinea pig vagus nerve-stomach | [3] |
| EC₅₀ (phrenic nerve contraction) | 486 µM | Isolated rat phrenic nerve-hemidiaphragm | [3] |
Application in Glioblastoma Research
Recent studies have explored the anti-proliferative and cytotoxic effects of this compound in glioblastoma (GBM) cell lines.[2] While the precise IC₅₀ values for this compound in common GBM cell lines like U87, T98G, and A172 are not extensively documented in the readily available literature, its derivatives have shown potent activity in reducing the viability of GBM cells.[2] This suggests that this compound is a valuable lead compound for the development of novel anti-glioblastoma agents.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic and anti-cancer properties of this compound.
In Vitro Angiogenesis: Matrigel Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Nicotine solution
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
Pipette 50 µL of thawed Matrigel into each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound and nicotine in EGM-2. Include a vehicle control.
-
Add 100 µL of the HUVEC suspension to each well.
-
Add the treatment solutions (this compound, nicotine, or both) to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Ex Vivo Angiogenesis: Rat Aortic Ring Assay
This assay provides a more complex ex vivo model of angiogenesis.
Materials:
-
Thoracic aortas from Sprague-Dawley rats
-
Serum-free endothelial basal medium (EBM)
-
Collagen solution or Matrigel
-
48-well culture plates
-
Surgical instruments (forceps, scissors)
-
This compound and nicotine solutions
Protocol:
-
Aseptically dissect the thoracic aorta from a sacrificed rat and place it in a petri dish containing cold serum-free EBM.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Coat the wells of a 48-well plate with 100 µL of collagen solution or Matrigel and allow it to polymerize at 37°C.
-
Place one aortic ring in the center of each well.
-
Overlay the ring with another 100 µL of collagen or Matrigel and allow it to solidify.
-
Add 500 µL of EBM containing the desired concentrations of this compound and/or nicotine to each well.
-
Incubate the plate at 37°C with 5% CO₂.
-
Replace the medium every 2-3 days with fresh medium containing the treatments.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days.
-
Capture images and quantify the angiogenic response by measuring the area of microvessel outgrowth.
In Vivo Angiogenesis: Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Thermanox coverslips or gelatin sponges
-
This compound and nicotine solutions
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3 (EDD 3), create a small window in the eggshell to expose the CAM.
-
On EDD 10, gently place a sterile Thermanox coverslip or a small piece of gelatin sponge soaked with the test substance (this compound, nicotine, or vehicle control) onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM vasculature around the implant.
-
Photograph the CAM and quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area.
In Vivo Anti-Tumor Efficacy: Nude Mouse Xenograft Model
This model is used to evaluate the effect of this compound on tumor growth in vivo.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., SCLC or glioblastoma cell lines)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers for tumor measurement
-
This compound formulation for administration (e.g., in drinking water, diet, or for injection)
Protocol:
-
Harvest cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each nude mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group. The route and dose will depend on the experimental design (e.g., 10 mg/kg/day in the diet). The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Caption: Workflow for in vivo anti-tumor efficacy testing of this compound.
Analysis of Egr-1 and FGF2 Expression
a. Western Blotting
This technique is used to measure the protein levels of Egr-1 and FGF2.
Protocol:
-
Treat cells (e.g., HUVECs or cancer cells) with this compound and/or nicotine for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Egr-1, FGF2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
b. Real-Time Quantitative PCR (RT-qPCR)
This method is used to measure the mRNA levels of Egr-1 and FGF2.
Protocol:
-
Treat cells as described for Western blotting.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform RT-qPCR using specific primers for Egr-1, FGF2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MG624 solubility issues and solutions
Technical Support Center: MG624
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the research compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO). This compound exhibits high solubility in this solvent, allowing for the creation of a concentrated stock (e.g., 10-50 mM) that can be further diluted into aqueous buffers for experiments.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. This can lead to incomplete dissolution and inaccurate concentration measurements. Always prepare a high-concentration stock solution in an organic solvent like DMSO first, and then dilute this stock into your aqueous experimental medium.
Q3: How should I store the this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is strongly advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in your experimental setup should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Ensure that the dilution of your this compound stock solution results in a final DMSO concentration that is compatible with your specific cell line or experimental model.
Troubleshooting Guide: Solubility Issues
Q5: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-solubility organic solvent into a low-solubility aqueous medium. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the Final DMSO Concentration: While keeping it below the toxic threshold for your system (e.g., <0.5%), a slightly higher final DMSO concentration can help maintain solubility.
-
Use a Surfactant or Co-solvent: Incorporating a small amount of a biocompatible surfactant like Tween-80 (e.g., 0.01%) or a co-solvent such as ethanol (B145695) into your aqueous buffer can improve the solubility of this compound.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Test the solubility in buffers with slightly different pH values to see if this improves stability.
Q6: I am seeing solid particles in my this compound stock solution in DMSO. Is it usable?
If you observe solid particles, the compound may not be fully dissolved. Try the following steps:
-
Warm the solution: Gently warm the vial to 37°C for 5-10 minutes.
-
Vortex: Mix the solution vigorously using a vortex mixer.
-
Sonicate: Use a bath sonicator for 10-15 minutes to aid dissolution through ultrasonic energy.
If particles persist after these steps, the solution may be supersaturated. In this case, it should be centrifuged to pellet the undissolved compound, and the supernatant should be carefully transferred to a new tube. The concentration of the supernatant should then be re-determined if precise dosing is critical.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various common laboratory solvents at room temperature (25°C) and with gentle heating (37°C).
| Solvent | Solubility at 25°C | Solubility at 37°C | Notes |
| DMSO | > 50 mg/mL | > 100 mg/mL | Recommended for stock solutions. |
| Ethanol (95%) | ~5 mg/mL | ~15 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | < 0.1 mg/mL | Not recommended for direct dissolution. |
| Water | < 0.01 mg/mL | < 0.01 mg/mL | Practically insoluble. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight to be inserted based on compound specifics).
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
troubleshooting MG624 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with MG624 and addressing potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1] In the context of cancer, particularly small cell lung cancer (SCLC), it has been shown to inhibit nicotine-induced angiogenesis. It achieves this by suppressing the Egr-1/FGF2 signaling pathway.[2] Nicotine (B1678760), a component of cigarette smoke, typically promotes angiogenesis by activating α7-nAChRs on endothelial cells. This compound blocks this activation, leading to a decrease in the production of pro-angiogenic factors.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability of at least four years, this compound should be stored at -20°C.[3] It is shipped at room temperature in the continental US.[3] The compound is a crystalline solid.[3]
Q3: What are the solubility characteristics of this compound?
This compound has the following solubilities:
It is important to ensure complete solubilization to achieve accurate and reproducible results. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: In which experimental models has this compound been shown to be effective?
This compound has demonstrated anti-angiogenic activity in a variety of in vitro and in vivo models, including:
-
In vitro:
-
In vivo:
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell Proliferation Assays
Q: We are observing significant well-to-well and plate-to-plate variability in our cell proliferation assays (e.g., MTT, XTT) when treating with this compound. What are the potential causes and solutions?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension periodically to prevent settling. Use a consistent seeding density across all wells and plates. Consider using a multichannel pipette for more uniform cell distribution. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate this compound and other media components, leading to skewed results. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| This compound Precipitation | Due to its limited aqueous solubility, this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Cell Passage Number | Cells at high passage numbers can exhibit altered growth rates and sensitivity to treatments.[5] Use cells within a consistent and narrow passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly impact cell health and responsiveness to experimental treatments.[5] Regularly test your cell cultures for mycoplasma. |
Issue 2: Inconsistent Results in Angiogenesis Assays (e.g., Tube Formation Assay)
Q: Our tube formation assays with endothelial cells are showing inconsistent inhibition by this compound. Sometimes we see potent inhibition, and other times the effect is minimal. How can we improve the reproducibility?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Matrigel/Extracellular Matrix | The thickness and composition of the Matrigel layer can significantly impact tube formation. Ensure the Matrigel is thawed and handled according to the manufacturer's instructions to maintain a consistent gel thickness. Use the same batch of Matrigel for a set of comparative experiments. |
| Endothelial Cell Health and Density | The tube-forming capacity of endothelial cells can vary between lots and with passage number. Use endothelial cells at a low passage number and ensure they are healthy and actively proliferating before seeding. Optimize the cell seeding density to achieve a consistent and robust tube network in your control wells. |
| Timing of this compound Treatment | The timing of this compound addition relative to cell seeding can influence the outcome. Establish a consistent protocol for when the compound is added. Typically, it is added at the time of cell seeding. |
| Nicotine Stimulation | Since this compound's anti-angiogenic effect is often studied in the context of nicotine stimulation, ensure the concentration and timing of nicotine addition are consistent. Prepare fresh nicotine solutions for each experiment. |
Issue 3: Lack of In Vivo Efficacy in Xenograft Models
Q: We are not observing the expected tumor growth inhibition with this compound in our SCLC xenograft model. What factors should we investigate?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Formulation and Administration | Ensure this compound is properly formulated for in vivo administration. For dietary administration, ensure homogenous mixing with the chow to provide a consistent daily dose.[3] For oral gavage, use a suitable vehicle and ensure consistent administration technique. |
| Inappropriate Xenograft Model | Verify that the chosen cell line expresses α7-nAChR. The efficacy of this compound is dependent on the presence of its target. |
| Tumor Microenvironment | The tumor microenvironment can influence drug efficacy. Ensure that your in vivo model is relevant to the mechanism of action of this compound. For example, if studying the inhibition of nicotine-induced angiogenesis, ensure that the experimental design includes nicotine administration. |
| Animal Health and Welfare | The overall health of the animals can impact tumor growth and response to treatment. Monitor the animals closely for any signs of distress or toxicity. While this compound has been reported to not cause discomfort or lethargy in mice, it is still crucial to monitor for any adverse effects.[2] |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various experimental systems.
| Parameter | Value | System | Reference |
| Ki | 0.055 µM | Neuronal chick optic lobe membranes (nAChRs) | [3][4] |
| Ki | 70 µM | TE671 cells (muscle-type AChRs) | [3][4] |
| Ki | 106 nM | Chick α7 nAChR subtype | [1] |
| Ki | 84 µM | Chick α4β2 nAChR subtype | [1] |
| IC50 | 94 nM | Acetylcholine-evoked currents in Xenopus oocytes expressing chick α7 subunit-containing nAChRs | [3][4] |
| EC50 | 49.4 µM | Vagus nerve stimulation-induced contractions in isolated guinea pig vagus nerve-stomach preparations | [3][4] |
| EC50 | 486 µM | Isolated rat phrenic nerve-hemidiaphragm preparations | [3][4] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This protocol provides a general framework for assessing the anti-angiogenic potential of this compound.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-L)
-
Endothelial Cell Growth Medium
-
Matrigel (or other basement membrane extract)
-
96-well culture plates
-
This compound (stock solution in DMSO)
-
Nicotine (optional, for stimulation)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HMEC-L and resuspend in serum-free medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in serum-free medium. If using, prepare a working solution of nicotine.
-
Cell Seeding and Treatment: Add 100 µL of the cell suspension to each Matrigel-coated well. Immediately add 100 µL of the this compound dilutions (and nicotine, if applicable) to the respective wells. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor for tube formation periodically.
-
Visualization and Analysis:
-
Carefully remove the medium from the wells.
-
Wash gently with PBS.
-
Add Calcein AM staining solution and incubate for 30 minutes at 37°C.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizations
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: General Troubleshooting Workflow for this compound Experiments.
Caption: Standard In Vitro Experimental Workflow Using this compound.
References
Technical Support Center: Optimizing MG624 Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of MG624 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For a new cell line, it is advisable to perform a dose-response curve starting from a broad range, typically from 1 nM to 100 µM. This initial experiment will help determine the potency of this compound and identify an appropriate concentration range for subsequent assays. A logarithmic dilution series is recommended for this initial screen.
Q2: How can I determine if the observed cellular effect is specific to this compound's intended target?
To ascertain the specificity of this compound's action, consider the following approaches:
-
Use of a negative control: Include a structurally similar but inactive analog of this compound in your experiments.
-
Rescue experiments: If this compound targets a specific protein, try to overexpress this protein in the cells and check if the effect of this compound is diminished.
-
Orthogonal assays: Confirm the findings using a different assay that measures a related but distinct cellular event.
Q3: What is the optimal incubation time for this compound in cell-based assays?
The optimal incubation time will depend on the specific assay and the biological question being addressed. For signaling pathway studies, shorter incubation times (e.g., 15 minutes to 6 hours) are often sufficient. For assays measuring cell viability or proliferation, longer incubation times (e.g., 24 to 72 hours) are typically required. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.
Troubleshooting Guide
Issue 1: High background signal or autofluorescence is observed in my assay.
-
Cause: this compound may possess intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.
-
Solution:
-
Run a control experiment with this compound in cell-free media to measure its background fluorescence.
-
If this compound is fluorescent, consider using an alternative detection method or a different fluorescent dye with non-overlapping spectra.
-
Ensure that the wash steps in your protocol are sufficient to remove any unbound compound.
-
Issue 2: I am observing significant cell death even at low concentrations of this compound.
-
Cause: The cell line you are using may be particularly sensitive to this compound, or the compound may have off-target cytotoxic effects.
-
Solution:
-
Perform a cytotoxicity assay, such as an LDH release assay, to quantify cell death.
-
Reduce the incubation time with this compound.
-
Test this compound in a different cell line known to be less sensitive to cytotoxic agents.
-
If possible, use a lower, non-toxic concentration of this compound in combination with another agent to achieve the desired biological effect.
-
Issue 3: The dose-response curve for this compound is flat or shows a very narrow dynamic range.
-
Cause: The concentration range tested may be too narrow or not centered around the EC50/IC50 of the compound. The assay conditions may also not be optimal.
-
Solution:
-
Expand the concentration range of this compound tested, ensuring it covers several orders of magnitude.
-
Optimize assay parameters such as cell seeding density, serum concentration in the media, and incubation time.
-
Ensure that the assay readout is within the linear range of the detection instrument.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 95.3 ± 3.8 |
| 1 | 75.6 ± 6.2 |
| 10 | 42.1 ± 5.5 |
| 100 | 5.8 ± 2.1 |
Table 2: Comparison of this compound IC50 Values Across Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) |
| Cell Line A | 2.5 | MTT Assay | 48 |
| Cell Line B | 15.8 | CellTiter-Glo | 72 |
| Cell Line C | 0.9 | Real-Time Glo | 24 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
potential off-target effects of MG624 in experiments
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of MG624 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily known as a selective antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its antagonistic activity at this receptor is central to its observed anti-angiogenic effects.[1] In the context of nicotine-induced angiogenesis, this compound has been shown to suppress the proliferation of human microvascular endothelial cells.[1][3]
Q2: What are the known off-target interactions of this compound?
While this compound is selective for the α7-nAChR, it can interact with other nAChR subtypes, which can be considered off-target effects depending on the experimental context. It is also active on α9-containing neuronal nicotinic acetylcholine receptors.[4] Additionally, studies on glioblastoma cells suggest that this compound may have anti-tumoral effects through non-nicotinic mechanisms, indicating a potential dual mechanism of action.[4]
Q3: Has this compound shown any in vivo toxicity or adverse effects in animal models?
In studies involving nude mice with human small cell lung cancer xenografts, the administration of this compound was not associated with any observed toxic side effects, lethargy, or discomfort.[1][3]
Troubleshooting Guide
Issue: Unexpected cellular responses observed that are inconsistent with α7-nAChR antagonism.
-
Possible Cause 1: Interaction with other nAChR subtypes.
-
Troubleshooting Step: this compound exhibits different binding affinities for various nAChR subtypes. Refer to the selectivity profile of this compound to determine if the observed effects could be mediated by other neuronal nAChRs. For instance, its affinity for α6, β2, and β4 subunit-containing nAChRs is lower than for α7, but interaction may still occur at higher concentrations.[2]
-
-
Possible Cause 2: Non-nicotinic, off-target effects.
-
Troubleshooting Step: Research on glioblastoma cells suggests that this compound's anti-proliferative effects may not be solely due to its action on nAChRs.[4] Consider investigating alternative signaling pathways that might be affected by this compound in your experimental model.
-
Issue: Variability in the anti-angiogenic effect of this compound.
-
Possible Cause: Differences in the experimental model.
-
Troubleshooting Step: The anti-angiogenic activity of this compound has been demonstrated in several models, including Matrigel assays, rat aortic ring assays, and in vivo chicken chorioallantoic membrane and nude mice models.[1] The specific cellular context and the expression levels of α7-nAChR in your model system could influence the observed efficacy.
-
Data Summary
Table 1: Selectivity Profile of this compound for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Receptor Subtype/Preparation | Binding Affinity (Ki) / Inhibitory Concentration (IC50/EC50) | Reference |
| Neuronal nAChRs (chick optic lobe) | Ki = 0.055 µM | [2] |
| Muscle-type AChRs (TE671 cells) | Ki = 70 µM | [2] |
| α7 subunit-containing nAChRs (Xenopus oocytes) | IC50 = 94 nM | [2] |
| α6 subunit-containing nAChRs | Ki = 4.52 µM | [2] |
| β2 subunit-containing nAChRs | Ki = 12 µM | [2] |
| β4 subunit-containing nAChRs | Ki = 9.2 µM | [2] |
| Vagus nerve stimulation-induced contractions (guinea pig) | EC50 = 49.4 µM | [2] |
| Phrenic nerve-hemidiaphragm preparations (rat) | EC50 = 486 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Angiogenesis Assay (Matrigel Assay)
-
Cell Culture: Culture primary human microvascular endothelial cells of the lung (HMEC-Ls) in appropriate growth medium.
-
Matrigel Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C.
-
Cell Seeding: Seed HMEC-Ls onto the Matrigel-coated wells.
-
Treatment: Treat the cells with varying concentrations of this compound, with and without an angiogenic stimulus like nicotine.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After a suitable incubation period (e.g., 6-18 hours), examine the formation of tube-like structures under a microscope. Quantify the extent of tube formation using imaging software.
Visualizations
Caption: this compound inhibits nicotine-induced angiogenesis via the Egr-1/FGF2 pathway.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with MG624 instability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, use, and troubleshooting of MG624 in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and technical data to ensure the accuracy and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its primary mechanism of action involves binding to the α7-nAChR, thereby inhibiting the signaling pathways typically activated by its endogenous ligand, acetylcholine, or other agonists like nicotine. A key pathway inhibited by this compound is the Egr-1/FGF2 signaling cascade, which plays a role in angiogenesis.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents and to a limited extent in aqueous solutions. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | Up to 20 mM |
| Ethanol | Up to 10 mM |
| PBS (Phosphate-Buffered Saline, pH 7.2) | Approximately 0.3 mg/mL |
Q3: How should I prepare a stock solution of this compound?
For most cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). This allows for minimal final DMSO concentration in your experimental setup (typically <0.1%) to avoid solvent-induced artifacts. See the Experimental Protocols section for a detailed procedure.
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: Store at room temperature. The compound is stable for at least four years when stored correctly.
-
Stock Solutions: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
Q5: I am observing inconsistent results in my experiments with this compound. What could be the cause?
Inconsistent results can arise from several factors, including:
-
Solution Instability: this compound may degrade in your experimental medium over time. It is advisable to prepare fresh dilutions from your stock solution for each experiment.
-
Precipitation: The compound may precipitate out of solution, especially in aqueous buffers, if its solubility limit is exceeded.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, reducing the effective concentration in your experiment.
-
Cell Culture Variability: Differences in cell density, passage number, or growth phase can all impact experimental outcomes.
Please refer to the Troubleshooting Guide for detailed solutions to these issues.
II. Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving common issues related to the stability of this compound in solution.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the final working solution. | Exceeded solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells (typically ≤0.1%).- Prepare the final dilution immediately before use. |
| Loss of biological activity in a time-dependent manner. | Degradation of this compound in the experimental medium. | - Prepare fresh working solutions for each experiment.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.- Evaluate the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2). |
| Irreproducible results between experiments. | 1. Inconsistent solution preparation.2. Adsorption of this compound to plasticware.3. Variability in storage of stock solutions. | 1. Standardize your solution preparation protocol.2. Consider using low-adhesion microplates and pipette tips. Pre-coating plates with a blocking agent like BSA may also help.3. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light. |
| Unexpected or off-target effects observed. | 1. Formation of active degradation products.2. High concentration of solvent (e.g., DMSO). | 1. If degradation is suspected, analyze the solution using HPLC to check for the presence of new peaks. If possible, test the activity of the degradation products.2. Ensure the final solvent concentration is within the tolerated range for your cell line and include a vehicle control in all experiments. |
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 451.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 451.39 g/mol = 0.0045139 g = 4.51 mg
-
-
Weigh the compound: Carefully weigh out 4.51 mg of this compound and place it in a sterile, amber microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes and store at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare the test solution: Dilute the 10 mM this compound stock solution in your cell culture medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for analysis at multiple time points.
-
Incubate the solution: Place the tube containing the this compound solution in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Collect samples at different time points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot of the solution for HPLC analysis.
-
HPLC analysis: Analyze the samples by HPLC to quantify the amount of intact this compound remaining. A decrease in the peak area corresponding to this compound over time indicates degradation.
-
Data analysis: Plot the percentage of remaining this compound against time to determine its stability profile in your specific medium.
IV. Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the nicotine-induced α7-nAChR signaling pathway, leading to reduced angiogenesis.
Experimental Workflow for Assessing this compound Stability
Caption: A typical experimental workflow for determining the stability of this compound in a solution over time.
Troubleshooting Logic for this compound Instability
Caption: A logical flowchart for troubleshooting common instability issues encountered with this compound.
References
why has MG624 been discontinued by some suppliers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who have used or are considering using MG624.
Frequently Asked Questions (FAQs)
Q1: Why has this compound been discontinued (B1498344) by some suppliers?
While there have been no official, universally cited reasons for the discontinuation of this compound by some suppliers, the evolving landscape of nicotinic acetylcholine (B1216132) receptor (nAChR) research offers potential explanations. It is common for suppliers to update their catalogs based on research trends and the availability of more advanced tools.
One significant factor is likely the development of more selective and potent nAChR antagonists. Recent research has focused on modifying the structure of this compound to create analogs with higher selectivity for different nAChR subtypes, such as the α9α10 receptor.[1][2][3][4][5] This suggests a shift in research focus towards dissecting the specific roles of these different receptor subtypes, driving demand for more specialized compounds. Consequently, broader-spectrum antagonists like this compound may be considered outdated for certain research applications.
Another possibility could be related to commercial viability, including the complexities and costs of synthesis, or a decrease in market demand in favor of newer alternatives.
Q2: I am in the middle of a study using this compound. What should I do?
If you are currently using this compound and are concerned about future availability, we recommend the following:
-
Contact your supplier: Inquire about their remaining stock and whether they plan to restock the compound.
-
Consider purchasing a larger batch: If the compound is critical to your research and still available, securing enough for the remainder of your study may be a prudent step.
-
Identify and validate an alternative compound: If this compound is no longer available, you will need to identify a suitable alternative and validate it in your experimental system to ensure comparable results.
Q3: Are there any known stability or solubility issues with this compound?
While there are no widespread reports of inherent stability issues, proper storage and handling are crucial for any research chemical.
-
Storage: this compound is typically stored at room temperature.
-
Solubility: It is soluble in DMSO and ethanol.
For troubleshooting, if you experience unexpected results, consider the following:
-
Freshly prepare solutions: Avoid using old stock solutions, as the compound may degrade over time, especially when in solution.
-
Confirm solubility: Ensure the compound is fully dissolved in your solvent before use. Sonication may be helpful.
-
Verify the integrity of your stock: If you suspect degradation, you may need to acquire a new batch of the compound or an alternative.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect in my assay | Compound degradation | Prepare fresh solutions from powder. Ensure proper storage of the stock compound. |
| Poor solubility | Ensure the compound is fully dissolved. Try gentle warming or sonication. Prepare a more dilute stock solution. | |
| Incorrect concentration | Verify calculations and dilution steps. Perform a dose-response curve to determine the optimal concentration for your system. | |
| Cell line or tissue variability | Ensure consistent cell passage number and health. Verify the expression of the α7-nAChR target in your specific experimental model. | |
| Unexpected off-target effects | Lack of selectivity | This compound is known to have some activity at other nAChR subtypes, such as α9α10. Consider using a more selective antagonist if off-target effects are a concern. |
| Non-specific binding | Reduce the concentration of this compound. Include appropriate vehicle controls in your experiments. |
Experimental Protocols & Methodologies
While specific protocols will vary based on the experimental system, here is a general workflow for assessing the inhibitory effect of this compound on nicotine-induced signaling.
General Workflow for In Vitro Inhibition Assay
References
- 1. From 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From 2-Triethylammonium Ethyl Ether of 4-Stilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - From 2âTriethylammonium Ethyl Ether of 4âStilbenol (this compound) to Selective Small-Molecule Antagonists of Human α9α10 Nicotinic Receptor by Modifications at the Ammonium Ethyl Residue - American Chemical Society - Figshare [acs.figshare.com]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Technical Support Center: Research-Grade MG624
Welcome to the technical support center for research-grade MG624. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find information on alternative suppliers, troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the signaling pathways involving this compound.
Alternative Suppliers for Research-Grade this compound
For researchers seeking to procure this compound, several reputable suppliers are available. While some vendors have discontinued (B1498344) this product, the following companies currently list research-grade this compound in their catalogs. It is recommended to request lot-specific certificates of analysis to ensure purity and quality.
| Supplier | Product Name | Purity | CAS Number | Notes |
| Cayman Chemical | This compound | ≥95% | 77257-42-2 | Primary manufacturer; distributed by various vendors.[1] |
| APExBIO | MG 624 | High-Purity | 77257-42-2 | Supplier of biochemical reagents for signaling research. |
| Santa Cruz Biotechnology | MG 624 | Not specified | 77257-42-2 | For research use only. |
| Cambridge Bioscience | This compound | ≥95% | 77257-42-2 | Distributor for Cayman Chemical. |
| Biomol.com | This compound | >95% | 77257-42-2 | Distributor for Cayman Chemical. |
Note: R&D Systems (Tocris Bioscience) and Abcam have discontinued the sale of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility | This compound has limited solubility in aqueous solutions. | - Prepare stock solutions in organic solvents such as DMSO (up to 20 mg/ml) or ethanol (B145695) (up to 10 mM). - For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower (around 0.3 mg/ml). - To prepare working solutions, dilute the stock solution in the final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting cellular viability or function. - Gentle warming and vortexing can aid in dissolution. |
| Inconsistent or No Inhibitory Effect on Nicotine-Induced Angiogenesis | - Suboptimal this compound Concentration: The effective concentration can vary between cell types and experimental conditions. - Cell Health: Poorly viable or unhealthy cells may not respond appropriately to stimuli or inhibitors. - Timing of Treatment: The timing of nicotine (B1678760) stimulation and this compound inhibition is critical. - Reagent Quality: Degradation of this compound or nicotine. | - Optimize this compound Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. Concentrations in the nanomolar to low micromolar range are typically effective. - Ensure Cell Health: Use cells at a low passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination. - Optimize Treatment Timing: Typically, pre-incubate cells with this compound for a period (e.g., 30 minutes to 1 hour) before stimulating with nicotine. - Verify Reagent Quality: Use fresh aliquots of this compound and nicotine. Store stock solutions appropriately to prevent degradation. |
| High Background or Non-Specific Staining in Western Blots for Egr-1 | - Antibody Specificity: The primary antibody may have cross-reactivity with other proteins. - Blocking Inefficiency: Incomplete blocking of the membrane can lead to non-specific antibody binding. - Insufficient Washing: Inadequate washing steps can result in high background. | - Validate Antibody: Use a well-characterized antibody for Egr-1. Consider using a monoclonal antibody for higher specificity. Run appropriate controls, such as a positive control (e.g., cells stimulated with a known inducer of Egr-1) and a negative control (e.g., lysate from cells known not to express Egr-1). - Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). - Increase Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Variability in Endothelial Tube Formation Assay | - Inconsistent Matrigel™ Layer: Uneven thickness of the Matrigel™ can affect tube formation. - Cell Seeding Density: Incorrect cell density can lead to either sparse tube formation or a confluent monolayer. - Bubble Formation: Bubbles in the Matrigel™ can disrupt the tube network. | - Standardize Matrigel™ Application: Use pre-chilled pipette tips and plates to ensure the Matrigel™ is evenly spread. Allow it to solidify completely at 37°C before seeding cells. - Optimize Cell Density: Determine the optimal seeding density for your endothelial cells to form a robust tube network. - Avoid Bubbles: Pipette the Matrigel™ slowly and carefully to prevent the introduction of air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a preference for the α7 and α9α10 subtypes.[2] By blocking these receptors, it can inhibit downstream signaling pathways initiated by agonists like acetylcholine and nicotine.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in in vivo studies?
A3: Yes, this compound has been used in in vivo studies. For example, it has been shown to inhibit angiogenesis and tumor growth in a mouse xenograft model of small cell lung cancer when administered in the diet.[1]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is selective for neuronal nAChRs over muscle-type AChRs, as with any pharmacological inhibitor, the possibility of off-target effects should be considered.[1] It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the intended target. This can include using a structurally different antagonist for the same receptor or using genetic knockdown/knockout models to confirm the phenotype.
Q5: What are the key signaling pathways affected by this compound?
A5: By antagonizing the α7-nAChR, this compound can inhibit nicotine-induced signaling pathways. A key pathway identified is the downregulation of the early growth response gene 1 (Egr-1) and consequently, the fibroblast growth factor 2 (FGF2), which are crucial for angiogenesis.
Experimental Protocols
Inhibition of Nicotine-Induced Endothelial Tube Formation
This protocol describes how to assess the inhibitory effect of this compound on nicotine-induced angiogenesis in vitro using a human umbilical vein endothelial cell (HUVEC) tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel™ Basement Membrane Matrix
-
Nicotine solution (stock solution in sterile water or PBS)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Microscope with imaging capabilities
Methodology:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Use cells between passages 3 and 6 for experiments.
-
Preparation of Matrigel™ Plates: Thaw Matrigel™ on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel™ per well. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs using Trypsin-EDTA and resuspend them in serum-free EGM-2. Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
Treatment:
-
In separate tubes, prepare the following treatment conditions in serum-free EGM-2:
-
Vehicle control (containing the same final concentration of DMSO as the this compound-treated group)
-
Nicotine alone (e.g., 1 µM)
-
This compound alone (e.g., 1 µM, or a range of concentrations for dose-response)
-
This compound + Nicotine (pre-incubate this compound with the cell suspension for 30 minutes before adding nicotine)
-
-
-
Incubation: Add 100 µL of the cell suspension with the respective treatments to each well of the Matrigel™-coated plate. Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Imaging and Analysis: After incubation, visualize the tube formation using a microscope. Capture images of the capillary-like structures. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Western Blot for Egr-1 Expression
This protocol outlines the procedure to detect changes in Egr-1 protein expression in response to nicotine and this compound treatment.
Materials:
-
HUVECs or other relevant cell line
-
Cell culture reagents (as above)
-
6-well tissue culture plates
-
Nicotine solution
-
This compound solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Egr-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment: Seed HUVECs in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells as described in the tube formation assay (Vehicle, Nicotine, this compound, this compound + Nicotine) for an appropriate time to induce Egr-1 expression (e.g., 1-2 hours for an early response gene).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against Egr-1 overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits nicotine-induced angiogenesis by blocking the α7-nAChR signaling pathway.
Caption: Workflow for the endothelial tube formation assay to assess the anti-angiogenic effects of this compound.
References
Technical Support Center: Overcoming MG624 Resistance in Cancer Cells
Welcome to the technical support center for MG624. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cancer research and may be encountering or anticipating issues with cellular resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Disclaimer: Research specifically detailing resistance mechanisms to this compound is limited. The following guidance is based on its known mechanism of action as an α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) antagonist with anti-angiogenic properties, combined with established principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] In the context of cancer, particularly smoking-related cancers like small cell lung cancer (SCLC), nicotine (B1678760) has been shown to promote angiogenesis (the formation of new blood vessels that supply tumors) through α7-nAChR.[1][3][4] this compound inhibits this process. It has been shown to suppress the proliferation of endothelial cells and reduce angiogenesis in various experimental models.[1][3][4] The anti-angiogenic effect is mediated by the suppression of nicotine-induced FGF2 (Fibroblast Growth Factor 2) via the Egr-1 (Early Growth Response gene 1) pathway.[1][2]
Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of cancer drug resistance, several hypotheses can be proposed:
-
Alterations in the Drug Target:
-
Downregulation or mutation of α7-nAChR: The cancer cells may reduce the expression of the α7-nAChR on their surface, or mutations could arise that prevent this compound from binding effectively.
-
Receptor internalization: Increased internalization and degradation of the receptor could reduce the number of available binding sites for this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of alternative pro-angiogenic pathways: Cancer cells might compensate for the inhibition of the FGF2 pathway by upregulating other signaling pathways that promote angiogenesis, such as the VEGF (Vascular Endothelial Growth Factor) pathway.
-
Activation of downstream signaling components: Mutations or epigenetic changes could lead to the constitutive activation of molecules downstream of α7-nAChR, making the inhibition of the receptor itself ineffective.
-
-
Increased Drug Efflux:
-
Changes in the Tumor Microenvironment:
-
Increased production of nicotine or other nAChR agonists: The tumor microenvironment might have higher concentrations of ligands that compete with this compound for binding to the receptor.
-
Stromal cell interactions: Communication between cancer cells and surrounding stromal cells could provide survival signals that circumvent the effects of this compound.
-
Q3: How can I experimentally determine if my resistant cells have altered α7-nAChR expression?
A3: You can assess α7-nAChR expression at both the protein and mRNA levels. For protein expression, Western blotting or flow cytometry using an antibody specific for α7-nAChR are suitable methods. To quantify mRNA levels, you can perform quantitative real-time PCR (qRT-PCR). Comparing the expression levels between your parental (sensitive) and this compound-resistant cell lines will indicate if receptor downregulation is a potential resistance mechanism.
Q4: What are some initial steps to overcome this compound resistance in my cell culture experiments?
A4: A primary strategy to investigate and potentially overcome resistance is through combination therapy.[5][7] Consider combining this compound with inhibitors of parallel or downstream signaling pathways. For example, if you hypothesize the activation of a bypass pro-angiogenic pathway, you could combine this compound with a VEGF receptor inhibitor. Another approach is to use inhibitors of drug efflux pumps if you suspect increased drug efflux is the cause of resistance.
Troubleshooting Guides
Problem 1: Inconsistent results with this compound treatment.
| Possible Cause | Suggested Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous population of cells for your experiments. Regularly verify the phenotype of your cell line. |
| Variability in Nicotine Concentration (if used as a stimulant) | Ensure precise and consistent concentrations of nicotine are used across experiments to stimulate the α7-nAChR pathway. |
| Assay-Specific Issues | Optimize your assays (e.g., proliferation, angiogenesis) for your specific cell line. Include appropriate positive and negative controls in every experiment. |
Problem 2: Difficulty in generating an this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate Starting Concentration of this compound | Determine the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line. Start the resistance induction with a low concentration (e.g., IC10 or IC20) to allow for gradual adaptation. |
| Infrequent Drug Exposure | Maintain continuous exposure of the cells to this compound. Change the media with fresh drug every 2-3 days. |
| Cell Death Exceeds Adaptation | If you observe excessive cell death, lower the concentration of this compound or use a pulse-treatment method where the drug is removed for a short period to allow for recovery.[8] |
| Slow Development of Resistance | Be patient, as the development of stable drug resistance can take several months of continuous culture. |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cancer Cell Line
-
Determine the IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a duration relevant to your experimental setup (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Escalate the Drug Concentration:
-
Once the cells show a stable growth rate in the presence of the initial this compound concentration, gradually increase the drug concentration. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration).
-
Allow the cells to adapt to each new concentration before escalating further.
-
-
Characterize the Resistant Phenotype:
-
Periodically perform cell viability assays to determine the IC50 of the cultured cells and compare it to the parental line. A significant increase in IC50 indicates the development of resistance.
-
Once a stable resistant line is established, it can be maintained in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
-
Prepare Matrigel Plates:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free medium.
-
Seed the endothelial cells onto the Matrigel-coated wells.
-
Treat the cells with different conditions: vehicle control, nicotine, this compound, nicotine + this compound. If using resistant cancer cells, co-culture them with the endothelial cells or use conditioned media from the cancer cells.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental SCLC-1 | 0.5 | 1 |
| This compound-Resistant SCLC-1R | 12.5 | 25 |
| Parental GBM-A | 1.2 | 1 |
| This compound-Resistant GBM-AR | 25.8 | 21.5 |
Table 2: Hypothetical Results of Combination Therapy on this compound-Resistant Cells (% Viability)
| Treatment | This compound (10 µM) | Drug B (VEGFRi, 5 µM) | This compound + Drug B |
| Parental SCLC-1 | 25% | 40% | 5% |
| This compound-Resistant SCLC-1R | 85% | 42% | 20% |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for developing and characterizing this compound resistance.
Caption: Hypothesized bypass pathway leading to this compound resistance.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. "this compound, an a7-nAChR Antagonist, Inhibits Angiogenesis via the Egr-1/FGF" by Kathleen C. Brown, Jamie K. Lau et al. [mds.marshall.edu]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
MG624 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers and drug development professionals encountering unexpected results during experiments with MG624. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide potential explanations based on the known mechanisms of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective antagonist of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] It has been demonstrated to inhibit nicotine-induced angiogenesis by suppressing the Egr-1/FGF2 pathway.[1][3] Additionally, studies on glioblastoma cells suggest that this compound may have a dual mechanism of action, including non-nicotinic effects that contribute to its anti-proliferative and cytotoxic properties.[4]
Q2: In which experimental models has this compound shown efficacy?
This compound has been shown to be effective in several experimental models. It has been observed to suppress the proliferation of primary human microvascular endothelial cells of the lung (HMEC-Ls).[1] Furthermore, it has demonstrated anti-angiogenic activity in Matrigel, rat aortic ring, and chicken chorioallantoic membrane models.[3] In vivo, this compound inhibited angiogenesis in human small cell lung cancer (SCLC) tumors xenografted in athymic mice, leading to a reduction in tumor growth.[2][3]
Q3: What are the known binding affinities and effective concentrations of this compound?
The binding affinity and effective concentrations of this compound can vary depending on the experimental system. A summary of reported values is provided in the table below.
| Parameter | Value | System |
| Ki (neuronal nAChRs) | 0.055 µM | Neuronal chick optic lobe membranes |
| Ki (muscle-type AChRs) | 70 µM | TE671 cells |
| IC50 (ACh-evoked currents) | 94 nM | Xenopus oocytes expressing chick α7-nAChR |
| EC50 (vagus nerve stimulation) | 49.4 µM | Isolated guinea pig vagus nerve-stomach |
| EC50 (phrenic nerve stimulation) | 486 µM | Isolated rat phrenic nerve-hemidiaphragm |
Data compiled from a product information sheet.[2]
Troubleshooting Guides
Issue 1: No observable anti-angiogenic effect of this compound.
Possible Cause 1: Suboptimal Concentration of this compound
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the calculations for your working concentration of this compound.
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line or model system. Refer to the table above for reported effective concentrations in other systems.
-
Solubility Issues: Ensure that this compound is fully dissolved in your vehicle solvent. Consider preparing fresh stock solutions.
-
Possible Cause 2: Low or Absent α7-nAChR Expression
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression level of α7-nAChR in your cells or tissue of interest using techniques such as Western blot, qPCR, or immunohistochemistry.
-
Literature Review: Consult the literature to confirm if your chosen model system is reported to express α7-nAChR and is responsive to its antagonists.
-
Possible Cause 3: Nicotine (B1678760) Co-treatment is Required
-
Troubleshooting Steps:
-
Experimental Design Review: The anti-angiogenic effects of this compound are often demonstrated in the context of nicotine-induced angiogenesis.[1][3] If your experiment does not include a pro-angiogenic stimulus like nicotine, the inhibitory effect of this compound may not be apparent.
-
Include Positive Control: Use nicotine or another known pro-angiogenic factor as a positive control to induce angiogenesis, against which the inhibitory effect of this compound can be measured.
-
Issue 2: Unexpected Cytotoxicity in Non-cancerous Cell Lines.
Possible Cause 1: Off-target Effects or Dual Mechanism of Action
-
Troubleshooting Steps:
-
Concentration Reduction: Lower the concentration of this compound to a range where it is selective for α7-nAChR antagonism, if known for your cell type.
-
Investigate Non-nicotinic Pathways: Be aware that this compound may exert effects through non-nicotinic pathways, as suggested in studies on glioblastoma cells.[4] This could contribute to unexpected cytotoxicity.
-
Cell Viability Assays: Perform detailed cell viability and apoptosis assays at various concentrations and time points to characterize the cytotoxic profile in your specific cell line.
-
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a vehicle-only control group in your experiment to rule out any cytotoxic effects of the solvent used to dissolve this compound.
-
Solvent Concentration: Keep the final concentration of the vehicle solvent (e.g., DMSO) as low as possible (typically below 0.1%).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and interpretation of results, the following diagrams illustrate a typical workflow for assessing the anti-angiogenic effects of this compound and the key signaling pathway involved.
Caption: A typical experimental workflow for evaluating the anti-angiogenic effects of this compound.
Caption: The inhibitory effect of this compound on the nicotine-induced α7-nAChR signaling pathway.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of a dual mechanism of action underlying the anti-proliferative and cytotoxic effects of ammonium-alkyloxy-stilbene-based α7- and α9-nicotinic ligands on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MG624 In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of MG624.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Suboptimal Dosing Regimen | Perform a dose-response study to identify the Maximum Tolerated Dose (MTD) and optimal biological dose. |
| Poor Bioavailability | Investigate alternative formulations (e.g., nanoformulations, cyclodextrin (B1172386) complexes) or different routes of administration (e.g., intraperitoneal, intravenous). | |
| Rapid Metabolism/Clearance | Conduct a pharmacokinetic (PK) study to determine the half-life of this compound. Consider co-administration with a metabolic inhibitor if appropriate. | |
| Tumor Model Resistance | Ensure the selected cell line or patient-derived xenograft (PDX) model is sensitive to this compound's mechanism of action (e.g., expresses the target at sufficient levels). | |
| High Toxicity or Animal Morbidity | Off-Target Effects | Perform a comprehensive toxicology study to identify potential off-target toxicities. |
| Formulation-Related Toxicity | Evaluate the toxicity of the vehicle control alone. Test alternative, less toxic formulations. | |
| Dose Too High | Reduce the dose and/or the frequency of administration. | |
| Variability in Tumor Response | Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. |
| Tumor Heterogeneity | Use a larger sample size and randomize animals into treatment groups. Consider using a more homogeneous tumor model if possible. | |
| Animal Health Status | Closely monitor animal health and exclude any animals that show signs of illness not related to the treatment. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for an in vivo study with this compound?
The optimal starting dose depends on the specific animal model and the tumor type. It is highly recommended to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). A common starting point is to use a dose that is 1/10th of the in vitro IC50, but this should be adjusted based on preliminary toxicity data.
2. How can I improve the solubility and bioavailability of this compound for in vivo administration?
Several strategies can be employed to improve the solubility and bioavailability of this compound:
-
Formulation: Test various formulations such as solutions in biocompatible solvents (e.g., DMSO, PEG400), suspensions, or encapsulations in nanoparticles or liposomes.
-
Salt Forms: If applicable, investigate different salt forms of this compound, which may have improved solubility.
-
Co-solvents: Utilize co-solvents to enhance solubility, but ensure they are non-toxic at the administered concentration.
3. What are the key parameters to monitor during an in vivo efficacy study?
The following parameters should be monitored closely:
-
Tumor Volume: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Body Weight: Monitor animal body weight as an indicator of general health and toxicity.
-
Clinical Signs: Observe animals for any signs of distress, such as changes in behavior, appetite, or appearance.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): At the end of the study, collect blood and tumor tissue to assess drug concentration and target engagement.
Experimental Protocols
Dose-Response Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant 1 x 10^6 to 5 x 10^6 cancer cells (known to be sensitive to this compound) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group.
-
Dosing: Administer this compound at a range of doses (e.g., 10, 25, 50, 100 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on an optimized schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition and body weight changes across different dose groups to determine the optimal dose.
Pharmacokinetic (PK) Study
-
Animal Groups: Use healthy, non-tumor-bearing mice (n=3-5 per time point).
-
Drug Administration: Administer a single dose of this compound via the intended clinical route.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor.
Caption: Workflow for troubleshooting poor in vivo efficacy of this compound.
Caption: Decision tree for troubleshooting lack of this compound efficacy.
Validation & Comparative
Validating the Anti-Angiogenic Effects of MG624: A Comparative Analysis
In the landscape of anti-angiogenic cancer therapy, a multitude of agents targeting various facets of new blood vessel formation are under investigation. This guide provides a comparative analysis of MG624, a novel α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) antagonist, against two established anti-angiogenic drugs: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to objectively evaluate the anti-angiogenic potential of this compound.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a distinct mechanism of action. It functions as an antagonist of the α7-nAChR.[1] By blocking this receptor, this compound inhibits nicotine-induced angiogenesis, a significant pathway in smoking-related cancers.[1][2] The downstream effect of this antagonism is the suppression of the Early Growth Response Protein 1 (Egr-1)/Fibroblast Growth Factor 2 (FGF2) signaling pathway.[1] This ultimately leads to a reduction in the proliferation of endothelial cells, a critical step in the formation of new blood vessels.[1]
Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes VEGF-A, a key driver of angiogenesis. By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFRs) on the surface of endothelial cells. This blockade inhibits endothelial cell proliferation and the formation of new blood vessels.
Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, Sunitinib disrupts the signaling pathways that promote the growth and proliferation of endothelial cells.
Comparative Efficacy: In Vitro and In Vivo Models
The anti-angiogenic properties of this compound, Bevacizumab, and Sunitinib have been evaluated in a variety of preclinical models. While direct comparative studies with quantitative data for all three agents are limited in the public domain, this section summarizes the available findings for each.
Endothelial Cell Proliferation
| Compound | Cell Line | Assay | Key Findings |
| This compound | Human Microvascular Endothelial Cells of the Lung (HMEC-Ls) | Proliferation Assay | Potently suppressed proliferation.[1] Specific quantitative data not available in the reviewed literature. |
| Bevacizumab | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Positive trend in cell proliferation at 2 and 4 mg/ml, similar to untreated cells after 72h. Decrease in proliferation at 6, 8, and 10 mg/ml.[3] |
| Sunitinib | Triple-Negative Breast Cancer (TNBC) Cells | 3H-thymidine incorporation assay | Dose-related inhibition of proliferation in MDA-MB-231 cells by 23% at 1 μmol/L, 40% at 5 μmol/L, and 55% at 10 μmol/L.[4] |
Endothelial Cell Migration
| Compound | Cell Line | Assay | Key Findings |
| This compound | Not specified in reviewed abstracts | Migration Assay | Data not available in the reviewed literature. |
| Bevacizumab | Human Microvascular Endothelial Cells | Migration Assay | Inhibited chemotactic VEGF-stimulated migration.[3] |
Tube Formation (Matrigel Assay)
| Compound | Key Findings |
| This compound | Displayed robust anti-angiogenic activity.[1] Specific quantitative data not available in the reviewed literature. |
| Bevacizumab | Showed a time- and dose-dependent inhibition of tube formation.[3] |
| Sunitinib | Data not available in the reviewed literature. |
Ex Vivo and In Vivo Angiogenesis
| Compound | Model | Assay | Key Findings |
| This compound | Rat Aorta | Aortic Ring Assay | Displayed robust anti-angiogenic activity.[1] Specific quantitative data not available in the reviewed literature. |
| This compound | Chicken Embryo | Chorioallantoic Membrane (CAM) Assay | Displayed potent anti-angiogenic activity.[2] |
| This compound | Nude Mice | Human Small Cell Lung Cancer (SCLC) Xenograft | Inhibited angiogenesis of human SCLC tumors.[1] |
| Bevacizumab | Chicken Embryo | Chorioallantoic Membrane (CAM) Assay | Showed a very good anti-angiogenic effect with an average score of 1.58 at 10-4M.[5] |
| Sunitinib | Rat Aorta | Aortic Ring Assay | Shows complete new outgrowth inhibition at doses above 3.125 μM.[6] |
| Sunitinib | Nude Mice | Triple-Negative Breast Cancer (TNBC) Xenograft | Significantly decreased average microvessel density in claudin-low TNBC tumors (68 ± 9 vs. 125 ± 16 microvessels/mm² in control).[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the anti-angiogenic effects of these compounds.
Endothelial Cell Proliferation Assay
This assay quantifies the ability of a compound to inhibit the growth of endothelial cells. Cells are seeded in multi-well plates and treated with varying concentrations of the test compound. After a defined incubation period, cell viability is assessed using colorimetric assays such as MTT or by direct cell counting. The percentage of inhibition is calculated relative to an untreated control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to block the directional movement of endothelial cells. Endothelial cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as VEGF. The test compound is added to the upper chamber. After incubation, the cells that have migrated through the membrane to the lower surface are fixed, stained, and counted.
Tube Formation Assay (Matrigel Assay)
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures. A basement membrane matrix, such as Matrigel, is coated onto the wells of a plate. Endothelial cells are then seeded onto the matrix in the presence of the test compound. After incubation, the formation of tube-like structures is observed and quantified by measuring parameters like tube length and the number of branch points.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis. Thoracic aortas are excised from rats, cut into rings, and embedded in a collagen gel matrix. The rings are cultured in a medium containing the test compound. The outgrowth of new microvessels from the aortic rings is monitored and quantified over several days.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized chorioallantoic membrane of a developing chicken embryo. A small window is made in the eggshell, and a filter paper disc saturated with the test compound is placed on the CAM. The effect on blood vessel formation is observed and can be quantified by scoring the degree of angiogenesis or by measuring the area of avascular zones.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound presents a promising and distinct approach to anti-angiogenic therapy by targeting the α7-nAChR and subsequently inhibiting the Egr-1/FGF2 pathway. The available preclinical data from a range of in vitro and in vivo models demonstrate its potent anti-angiogenic activity.[1][2] While a direct quantitative comparison with established agents like Bevacizumab and Sunitinib is challenging due to the limited availability of public data for this compound, the existing evidence strongly supports its further investigation as a potential therapeutic agent. Future studies involving head-to-head comparisons with standardized protocols and quantitative endpoints will be crucial to fully elucidate the clinical potential of this compound in the field of oncology.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrp.org [ijsrp.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of MG624 and Other α7 Nicotinic Acetylcholine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MG624 with other prominent antagonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The information presented is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific needs, whether for in vitro characterization of the α7 nAChR or for in vivo studies exploring its physiological and pathological roles.
Introduction to α7 nAChR Antagonists
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery. It is implicated in a variety of physiological processes, including learning, memory, and inflammation, and is a therapeutic target for several neurological and psychiatric disorders. Antagonists of the α7 nAChR are invaluable tools for elucidating the receptor's function and have potential therapeutic applications in areas such as cancer and neuroinflammation. This guide focuses on comparing the pharmacological properties and experimental data of this compound against other well-characterized α7 nAChR antagonists.
Data Presentation: Quantitative Comparison of α7 nAChR Antagonists
The following tables summarize the binding affinities (Ki), potencies (IC50/Kd), and selectivity of this compound and other selected α7 nAChR antagonists. Data is compiled from various studies, and it is important to note that experimental conditions may vary between sources.
Table 1: Binding Affinity (Ki) of α7 nAChR Antagonists
| Compound | Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Citation(s) |
| This compound | α7 nAChR | Chick Brain | [125I]α-Bungarotoxin | 106 | [1] |
| α4β2 nAChR | Chick Brain | [3H]Epibatidine | 84,000 | [1] | |
| Methyllycaconitine (B43530) (MLA) | α7 nAChR | Rat Brain | [3H]Methyllycaconitine | 1.86 | [2] |
| α7 nAChR | Mouse Brain | [3H]Methyllycaconitine | 0.69 | [3] | |
| α-conotoxin-MII sensitive nAChR | Rat Striatum | [125I]α-conotoxin-MII | 33 | [4] | |
| α-Bungarotoxin | α7 nAChR | PC12 cells | [125I]α-Bungarotoxin | 0.094 | [5] |
| α3β4 nAChR | - | - | >3,000 | [6] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | - | - | 370 | [7] |
| α4β4 nAChR | - | - | 190 |
Table 2: Potency (IC50/Kd) of α7 nAChR Antagonists in Functional Assays
| Compound | Assay Type | Expression System | Agonist | IC50/Kd | Citation(s) |
| This compound | Two-Electrode Voltage Clamp | Xenopus oocytes (chick α7) | Acetylcholine | 109 nM | [1] |
| Methyllycaconitine (MLA) | Two-Electrode Voltage Clamp | Xenopus oocytes (human α7) | Acetylcholine | 2 nM | [8] |
| α-Bungarotoxin | Two-Electrode Voltage Clamp | - | - | 1.6 nM (IC50 for α7) | [6] |
Table 3: In Vivo Efficacy of α7 nAChR Antagonists
| Compound | Animal Model | Disease/Condition | Observed Effect | Citation(s) |
| This compound | Nude mice with SCLC xenografts | Cancer (Angiogenesis) | Inhibited angiogenesis and tumor growth. | [9] |
| Methyllycaconitine (MLA) | Rat | Nicotine (B1678760) and cocaine self-administration | Attenuated the rewarding effects of nicotine and cocaine. | [10] |
| α-Bungarotoxin | Mouse | Motor endplate labeling | Effective for in vivo labeling of motor endplates. | [11][12][13] |
| α-Cobratoxin | Mouse model of NSCLC | Cancer | Prolonged survival, antiproliferative, and antiangiogenic effects. | [14] |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol describes a general procedure for determining the binding affinity of a compound to the α7 nAChR using a radioligand such as [125I]α-Bungarotoxin.
Materials:
-
Brain tissue homogenate (e.g., from rat hippocampus or cortex) or cells expressing α7 nAChRs.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Radioligand: [125I]α-Bungarotoxin.
-
Unlabeled antagonist for determining non-specific binding (e.g., high concentration of nicotine or unlabeled α-bungarotoxin).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, [125I]α-Bungarotoxin at a concentration near its Kd, and the test compound at various concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki value.[2][15][16]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the general steps for assessing the functional effects of antagonists on α7 nAChRs expressed in Xenopus oocytes.
Materials:
-
Mature female Xenopus laevis frogs.
-
Oocyte preparation solutions (e.g., collagenase solution).
-
cRNA encoding the α7 nAChR subunit.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording chamber.
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine).
-
Antagonist solutions (test compounds).
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the α7 nAChR cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply the agonist (e.g., acetylcholine) to the oocyte to elicit an inward current mediated by the α7 nAChRs.
-
Antagonist Application: To test for antagonist activity, pre-apply the test compound for a set duration before co-applying it with the agonist.
-
Data Acquisition and Analysis: Record the current responses. A reduction in the agonist-evoked current in the presence of the test compound indicates antagonist activity. Generate concentration-response curves to determine the IC50 value of the antagonist.[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling and Antagonist Intervention
Activation of the α7 nAChR by an agonist like acetylcholine leads to the opening of its ion channel, allowing the influx of cations, primarily Ca2+. This influx can trigger various downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in cell survival and inflammation. Antagonists like this compound, MLA, and α-bungarotoxin physically block the receptor's ion channel, thereby preventing agonist-induced signaling.
Caption: General signaling pathway of α7 nAChR and the inhibitory action of antagonists.
This compound-Mediated Inhibition of Angiogenesis
Experimental evidence has shown that this compound exerts its anti-angiogenic effects by interfering with the Egr-1/FGF2 signaling pathway. In the context of nicotine-promoted angiogenesis, this compound blocks the α7 nAChR, leading to the downregulation of Early Growth Response protein 1 (Egr-1). This, in turn, reduces the expression of Fibroblast Growth Factor 2 (FGF2), a key pro-angiogenic factor.
Caption: this compound inhibits angiogenesis by blocking the Egr-1/FGF2 pathway.
Experimental Workflow for Antagonist Characterization
The characterization of a novel α7 nAChR antagonist typically follows a multi-step process, starting from in vitro binding and functional assays to in vivo efficacy studies.
Caption: A typical workflow for the characterization of an α7 nAChR antagonist.
Conclusion
This compound is a selective antagonist of the α7 nAChR with demonstrated in vitro and in vivo activity. Its potency is comparable to other known antagonists, although direct comparative studies are limited. The choice of an appropriate antagonist will depend on the specific experimental goals, including the desired level of selectivity, the experimental system being used, and the intended in vivo application. This guide provides a foundational comparison to aid researchers in making an informed decision. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative profile of these important pharmacological tools.
References
- 1. Selective effects of a 4-oxystilbene derivative on wild and mutant neuronal chick alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An autoradiographic study of the distribution of binding sites for the novel alpha7-selective nicotinic radioligand [3H]-methyllycaconitine in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex between α-bungarotoxin and an α7 nicotinic receptor ligand-binding domain chimaera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Bungarotoxin | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo injection of α-bungarotoxin to improve the efficiency of motor endplate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo injection of α‐bungarotoxin to improve the efficiency of motor endplate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo injection of α‐bungarotoxin to improve the efficiency of motor endplate labeling | Semantic Scholar [semanticscholar.org]
- 14. atsjournals.org [atsjournals.org]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for methyllycaconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. health.uconn.edu [health.uconn.edu]
A Comparative Guide to Nicotinic Receptor Antagonists: MG624 vs. Mecamylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists: MG624, a selective agent, and mecamylamine (B1216088), a non-selective blocker. This document aims to be an objective resource, presenting experimental data, methodologies, and visual representations of signaling pathways to aid in research and drug development.
Overview and Mechanism of Action
Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[1] Antagonists of these receptors are valuable tools in research and have therapeutic potential for a range of conditions.
This compound is a selective antagonist that primarily targets the α7 subunit-containing nAChRs.[2][3] Its selectivity allows for the specific investigation and modulation of α7 nAChR-mediated signaling.
Mecamylamine is a non-selective, non-competitive antagonist of nAChRs.[4][5] It acts as a channel blocker, physically obstructing the ion channel pore when it is in the open state.[6][7] Due to its ability to cross the blood-brain barrier, mecamylamine has been investigated for various central nervous system disorders.[4]
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound and mecamylamine at various nAChR subtypes.
Table 1: Binding Affinity (Ki) of this compound and Mecamylamine
| Compound | Receptor Subtype | Species | Ki Value | Citation |
| This compound | α7 | Chick | 106 nM | [2][3] |
| This compound | α4β2 | Chick | 84 µM | [2][3] |
| Mecamylamine | Whole Brain nAChRs | Rat | 1.53 ± 0.33 μM | [6] |
Table 2: Inhibitory Concentration (IC50) of Mecamylamine
| Compound | Receptor Subtype | IC50 Value | Citation |
| Mecamylamine | α3β4 | 640 nM | |
| Mecamylamine | α4β2 | 2.5 µM | |
| Mecamylamine | α3β2 | 3.6 µM | |
| Mecamylamine | α7 | 6.9 µM | |
| Mecamylamine | Neuronal nAChRs (rat chromaffin cells) | 0.34 µM | [7] |
Signaling Pathways
Activation of nAChRs triggers various downstream signaling cascades. The diagrams below illustrate the general signaling pathway for nAChRs and the specific pathway modulated by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound and mecamylamine.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the ability of a test compound (e.g., this compound or mecamylamine) to displace a radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine or [³H]nicotine).
-
Test compound (this compound or mecamylamine) at various concentrations.
-
Binding buffer.
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of nicotine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the target nAChR subtype.
-
In a multi-well plate, add the cell membranes to the binding buffer.
-
Add the test compound at a range of concentrations to different wells.
-
For total binding, add only the buffer. For non-specific binding, add a high concentration of an unlabeled competitor.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through nAChRs in response to agonist application and the blocking effect of antagonists.
Objective: To determine the functional antagonism (IC50) of a compound on a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the nAChR subtype of interest.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Agonist solution (e.g., acetylcholine).
-
Antagonist solution (this compound or mecamylamine) at various concentrations.
Procedure:
-
Inject Xenopus oocytes with cRNA for the desired nAChR subunits and incubate for several days to allow receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the agonist solution to elicit an inward current, and record the peak current amplitude.
-
Wash out the agonist.
-
Co-apply the agonist with different concentrations of the antagonist (this compound or mecamylamine) and record the peak current amplitude.
-
Calculate the percentage of inhibition of the agonist-induced current at each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Pharmacokinetics
A brief comparison of the pharmacokinetic properties of this compound and mecamylamine is provided below.
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Mecamylamine | Citation |
| Bioavailability | Data not readily available | Orally active | [4] |
| Blood-Brain Barrier Penetration | Data not readily available | Readily crosses | [4] |
| Metabolism | Data not readily available | Primarily renal excretion | [6] |
| Half-life | Data not readily available | ~24 hours | [4] |
Conclusion
This compound and mecamylamine represent two distinct classes of nAChR antagonists. This compound offers high selectivity for α7-containing nAChRs, making it a valuable tool for dissecting the specific roles of this receptor subtype in physiological and pathological processes.[2][3] Its demonstrated anti-angiogenic properties suggest potential therapeutic applications.[8]
In contrast, mecamylamine is a broad-spectrum, non-competitive antagonist that blocks a wide range of nAChR subtypes. Its ability to penetrate the central nervous system has led to its investigation in a variety of neurological and psychiatric conditions.[4] The choice between these two antagonists will ultimately depend on the specific research question or therapeutic goal, with this compound being ideal for targeted α7 nAChR studies and mecamylamine serving as a tool for investigating the effects of general nicotinic blockade. Further research, particularly direct comparative studies and more extensive pharmacokinetic profiling of this compound, will be beneficial for the scientific community.
References
- 1. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MG 624 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of S63845 and Analogous Mcl-1 Inhibitors
Disclaimer: Initial searches for the compound "MG624" did not yield specific information in publicly available scientific literature. It is presumed that this may be an internal designation, a novel compound not yet disclosed, or a typographical error. Based on the query's context for a comparative analysis in drug development, this guide focuses on a well-established therapeutic target, Myeloid Cell Leukemia 1 (Mcl-1) , a critical anti-apoptotic protein. We will provide a comparative analysis of the potent and selective Mcl-1 inhibitor, S63845 , and its analogs/alternatives.
This guide provides a detailed comparison of S63845 with other prominent selective Mcl-1 inhibitors, including AZD5991, AMG-176, and MIK665 (also known as VU661013 or S64315). The analysis focuses on biochemical potency, cellular activity, selectivity, and preclinical in vivo efficacy, supported by experimental data and protocols relevant to researchers in drug development.
Mechanism of Action: Restoring Apoptosis
Mcl-1 is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It is frequently overexpressed in various cancers, where it sequesters pro-apoptotic proteins like BAK and BAX, preventing them from initiating mitochondrial outer membrane permeabilization and subsequent cell death (apoptosis).[1][2][3]
S63845 and its analogs are BH3 mimetics. They are small molecules designed to fit into the BH3-binding groove of the Mcl-1 protein with high affinity.[2][3][4][5] This competitive binding displaces BAK and BAX, which are then free to trigger the intrinsic apoptotic pathway, leading to the death of Mcl-1-dependent cancer cells.[1][4][6][7]
Quantitative Performance Data
The following tables summarize the biochemical affinity, selectivity, and cellular potency of S63845 and its key analogs.
Table 1: Biochemical Binding Affinity and Selectivity
This table presents the binding affinity of each inhibitor for Mcl-1 and key off-target Bcl-2 family members, Bcl-2 and Bcl-xL. Lower values (Kd/Ki/IC50 in nM) indicate higher potency. Selectivity is shown as a fold-difference.
| Compound | Target | Binding Affinity (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Assay Method |
| S63845 | Mcl-1 | Kd: 0.19 [4][6][8] | >100,000x | >100,000x | SPR |
| Bcl-2 | No discernible binding[2][6] | - | - | - | |
| Bcl-xL | No discernible binding[2][6] | - | - | - | |
| AZD5991 | Mcl-1 | Ki: 0.13, IC50: <0.7 [9][10] | >27,000x | >50,000x | FRET[9] |
| Bcl-2 | Ki: 6,800[9] | - | - | FRET | |
| Bcl-xL | Ki: 18,000[9] | - | - | FRET | |
| AMG-176 | Mcl-1 | Ki: <1 [11] | High | High | Cell-free system[11] |
| MIK665 | Mcl-1 | Ki: 0.097 [12] | >7,500x | >412,000x | TR-FRET[12] |
| Bcl-2 | Ki: 730[12] | - | - | TR-FRET | |
| Bcl-xL | Ki: >40,000[12] | - | - | TR-FRET |
SPR: Surface Plasmon Resonance; FRET: Förster Resonance Energy Transfer; TR-FRET: Time-Resolved FRET.
Table 2: In Vitro Cellular Efficacy (IC50/EC50)
This table shows the concentration of each inhibitor required to cause 50% growth inhibition or cell death in various Mcl-1-dependent cancer cell lines.
| Compound | Cell Line | Cancer Type | Cellular Potency (nM) |
| S63845 | H929 | Multiple Myeloma | <100[13] |
| MV4-11 | AML | 4 - 233 (range in AML lines)[8] | |
| MOLP-8 | Multiple Myeloma | <100[13] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | EC50: 33[14] |
| MV4-11 | AML | EC50: 24[14] | |
| OCI-AML3 | AML | IC50: 550[15] | |
| AMG-176 | MOLP-2 | Multiple Myeloma | IC50: ~10 |
| NCI-H929 | Multiple Myeloma | IC50: ~30 | |
| MIK665 | MOLM-13 | AML | GI50: ~10 |
| MV4-11 | AML | GI50: ~15 |
AML: Acute Myeloid Leukemia; IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; GI50: Half maximal growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to Mcl-1 by assessing the disruption of the Mcl-1/ligand interaction.
-
Objective: To quantify the ability of a test compound to inhibit the protein-protein interaction between Mcl-1 and a fluorescently labeled BH3-peptide ligand.
-
Principle: The assay uses a Terbium (Tb)-labeled anti-His antibody that binds to a His-tagged Mcl-1 protein (donor) and a dye-labeled peptide ligand (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors that bind to Mcl-1 prevent this interaction, leading to a decrease in the FRET signal.[16][17]
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant His-tagged Mcl-1, dye-labeled peptide ligand, and Tb-labeled anti-His antibody in TR-FRET assay buffer.[16]
-
Compound Addition: Dispense test compounds at various concentrations into a low-volume 384-well plate. Include positive (no inhibitor) and negative (no Mcl-1) controls.
-
Protein/Ligand Addition: Add the Mcl-1 protein to the wells, followed by the addition of the pre-mixed peptide ligand and Tb-antibody solution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[16][18]
-
Signal Reading: Measure the fluorescence using a microplate reader capable of TR-FRET, with an excitation at ~340 nm and sequential emission reads at ~620 nm (donor) and ~665 nm (acceptor).[16]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Determine IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
-
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[19][20]
-
Objective: To measure the cytotoxic effect of Mcl-1 inhibitors on cancer cell lines.
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal produced by a luciferase reaction, where the light output is proportional to the amount of ATP present.[19]
-
Protocol Outline:
-
Cell Plating: Seed cells in an opaque-walled 96- or 384-well plate and incubate to allow for cell attachment and growth.[21]
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor. Include vehicle-only controls. Incubate for a specified period (e.g., 48-96 hours).[15][21]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[20][21] Add a volume of reagent equal to the volume of cell culture medium in each well.[20][21]
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]
-
Signal Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.
-
In Vivo Xenograft Model Efficacy Study
Xenograft models are essential for evaluating the anti-tumor activity of a compound in a living organism.[22][23]
-
Objective: To determine the in vivo efficacy of Mcl-1 inhibitors in reducing tumor growth in immunodeficient mice bearing human cancer xenografts.
-
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice).[22] Once tumors are established, mice are treated with the test compound, and tumor volume is monitored over time to assess treatment efficacy.[22]
-
Protocol Outline:
-
Cell Preparation & Implantation: Harvest cancer cells (e.g., MV4-11, H929) and resuspend them in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume using the formula: (Width² x Length) / 2.[22]
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups.[22] Administer the Mcl-1 inhibitor via the determined route (e.g., intravenous, oral gavage) according to the dosing schedule. For example, S63845 has been administered intravenously at doses of 12.5 or 25 mg/kg.[13]
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.[22]
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study concludes when tumors in the control group reach a pre-defined maximum size.[22]
-
Data Analysis: At the study's end, excise tumors for further analysis (e.g., pharmacodynamics). Plot the mean tumor volume for each group over time to visualize the treatment effect.
-
Summary and Conclusion
S63845, AZD5991, AMG-176, and MIK665 are all highly potent and selective inhibitors of Mcl-1, demonstrating sub-nanomolar to low-nanomolar binding affinities and potent cytotoxic activity against Mcl-1-dependent cancer cell lines, particularly those of hematological origin.[6][12][24][25] Their high selectivity against other Bcl-2 family members like Bcl-2 and Bcl-xL is a critical feature, promising a wider therapeutic window and reduced off-target toxicity. Preclinical studies have confirmed their potent anti-tumor activity in various in vivo models.[1][3][24] While all are promising therapeutic candidates, subtle differences in their biochemical profiles, cellular activities, and pharmacokinetic properties may influence their ultimate clinical utility and applicability to different cancer types. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel Mcl-1 inhibitors.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 12. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. AZD5991 [openinnovation.astrazeneca.com]
- 15. THE MCL-1 INHIBITOR AZD5991 DISPLAYS A PROMISING TARGETED THERAPY FOR ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. xenograft.org [xenograft.org]
- 24. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
Independent Verification of MG624's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of MG624, a selective α7-nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with alternative therapeutic agents for glioblastoma and small cell lung cancer (SCLC). The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential cancer therapeutic.
Executive Summary
This compound has demonstrated anti-tumor effects in preclinical models of glioblastoma and SCLC. Its primary mechanisms of action include the inhibition of angiogenesis and the induction of apoptosis. In SCLC, this compound has been shown to potently suppress the proliferation of endothelial cells and inhibit tumor angiogenesis. In glioblastoma, this compound and its derivatives, StN-4 and StN-8, have exhibited cytotoxic and anti-proliferative effects. This guide provides a detailed analysis of the available data, comparing the efficacy of this compound with standard-of-care treatments such as temozolomide (B1682018) and bevacizumab for glioblastoma, and topotecan (B1662842) for SCLC.
Comparison of In Vitro Anti-Tumor Activity
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its derivatives compared to standard chemotherapeutic agents.
Table 1: In Vitro Efficacy in Glioblastoma (U87MG cell line)
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | α7/α9-nAChR | Data not available | Anti-proliferative, Cytotoxic |
| StN-4 | α7-nAChR (silent agonist) | More potent than this compound | Reduces cell viability, Induces apoptosis, G0/G1 cell cycle arrest |
| StN-8 | α7-nAChR (antagonist) | More potent than this compound | Reduces cell viability |
| Temozolomide | DNA alkylating agent | ~100 - 500+ | DNA damage, Apoptosis |
Table 2: In Vitro Efficacy in Small Cell Lung Cancer (Endothelial Cells)
| Compound | Target | Effect | Mechanism of Action |
| This compound | α7-nAChR | Potent suppression of HMEC-L proliferation | Anti-angiogenic |
| Topotecan | Topoisomerase I inhibitor | Varies by cell line | DNA damage, Apoptosis |
HMEC-L: Human Microvascular Endothelial Cells of the Lung
Comparison of In Vivo Anti-Tumor Activity
In vivo studies have corroborated the anti-tumor potential of this compound in animal models.
Table 3: In Vivo Efficacy in Small Cell Lung Cancer (Xenograft Model)
| Treatment | Model | Effect on Tumor Growth | Key Findings |
| This compound | SCLC Xenograft in nude mice | Inhibition of tumor angiogenesis | Well-tolerated with no observed toxicity |
| Topotecan | SCLC Xenograft models | Tumor growth inhibition | Standard chemotherapy |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experimental procedures used to verify its anti-tumor activity.
Unveiling the Selectivity of MG624: A Comparative Guide for Researchers
For scientists and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of MG624, a notable antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with other relevant alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and experimental workflows, this document serves as a critical resource for evaluating the selectivity profile of this compound.
Comparative Selectivity Profile of nAChR Antagonists
This compound demonstrates a distinct selectivity for the α7 subtype of neuronal nicotinic acetylcholine receptors. To objectively assess its performance, the following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound in comparison to other well-known α7 nAChR antagonists, α-bungarotoxin and methyllycaconitine (B43530) (MLA).
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| This compound | α7 (chick) | 106 | - | |
| α4β2 (chick) | 84,000 | - | ||
| α-Bungarotoxin | α7 | - | 1.6 | [1] |
| α3β4 | - | >3,000 | [1] | |
| Muscle-type nAChR | Potent Antagonist | - | [2] | |
| Methyllycaconitine (MLA) | α7 | - | IC50 in nM range | [3] |
| α-conotoxin-MII sensitive (α3/α6β2β3*) | 33 | - | [4] |
Mechanism of Action: Inhibition of Angiogenesis
This compound is recognized for its anti-angiogenic properties, which are mediated through the inhibition of the α7 nAChR signaling pathway. Nicotine (B1678760), a component of tobacco smoke, promotes angiogenesis by binding to α7 nAChRs on endothelial cells.[5] This activation leads to the upregulation of Early Growth Response Protein 1 (Egr-1), a transcription factor that subsequently increases the expression of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[5] this compound competitively antagonizes nicotine at the α7 nAChR, thereby blocking this downstream signaling cascade and inhibiting the formation of new blood vessels.[5]
Experimental Protocols and Workflows
Radioligand Binding Assay for Selectivity Profiling
To determine the binding affinity and selectivity of a compound like this compound, a competitive radioligand binding assay is commonly employed. This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Experimental Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nicotinic acetylcholine receptor subtypes of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of novel α7 nicotinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The α7-Nicotinic Receptor Antagonist MG624: A Comparative Analysis of Preclinical Efficacy in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of MG624, a selective α7-nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, in different cancer types. The available data, primarily from in vitro and in vivo preclinical studies, suggests a potential therapeutic role for this compound in cancers where α7-nAChR signaling is implicated in tumorigenesis, particularly in Small Cell Lung Cancer (SCLC) and potentially in Glioblastoma (GBM). This document summarizes the existing experimental data, details the methodologies of key experiments, and contextualizes the findings within the landscape of current standard-of-care treatments for these malignancies.
Executive Summary
This compound has demonstrated anti-cancer properties in preclinical models of SCLC and GBM. In SCLC, its primary mechanism of action is the inhibition of nicotine-induced angiogenesis through the Egr-1/FGF2 signaling pathway[1][2]. In GBM, it has been shown to reduce cell viability[3]. While these findings are promising, it is crucial to note that this compound has not yet been evaluated in clinical trials, and no direct comparative studies against standard-of-care therapies are available. This guide, therefore, presents an indirect comparison based on the existing preclinical data.
Data Presentation: this compound Efficacy in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies on this compound.
Table 1: Efficacy of this compound in Small Cell Lung Cancer (SCLC) Models
| Experimental Model | Assay | Key Findings | Reference |
| Human Microvascular Endothelial Cells of the Lung (HMEC-L) | Proliferation Assay | This compound suppresses nicotine-induced proliferation. | [2] |
| Matrigel Plug Assay (in vivo) | Angiogenesis Assessment | This compound displays potent anti-angiogenic activity. | [2] |
| Rat Aortic Ring Assay (ex vivo) | Angiogenesis Assessment | This compound demonstrates robust anti-angiogenic activity. | [2] |
| Chicken Chorioallantoic Membrane (CAM) Assay (in vivo) | Angiogenesis of Human SCLC Tumors | This compound inhibited nicotine-induced angiogenesis in human SCLC tumors. | [2] |
| Athymic Nude Mice with H69 SCLC Xenografts | Tumor Growth | Administration of this compound suppressed nicotine-induced tumor growth. No toxicity was observed. | [4] |
Table 2: Efficacy of this compound in Glioblastoma (GBM) Models
| Experimental Model | Assay | Key Findings | Reference |
| U87MG Glioblastoma Cell Line | Cell Viability Assay | Novel compounds derived from this compound were more potent in reducing the viability of GBM cells compared to this compound itself. | [3] |
Comparison with Standard of Care
An indirect comparison of this compound's preclinical efficacy with the established outcomes of standard-of-care treatments for SCLC and GBM is presented below.
Table 3: Indirect Comparison of this compound Preclinical Data with Standard of Care
| Cancer Type | This compound Preclinical Findings | Standard of Care | Clinical Outcomes of Standard of Care | Reference |
| Small Cell Lung Cancer (SCLC) | Inhibition of angiogenesis and tumor growth in mouse models. | Platinum-based chemotherapy (cisplatin or carboplatin) with etoposide, often combined with radiation and immunotherapy (e.g., atezolizumab). | Limited Stage: Median survival of 14.5 months with concurrent chemoradiotherapy. Extensive Stage: Median overall survival of 9 to 11 months with chemoimmunotherapy. | [5][6][7] |
| Glioblastoma (GBM) | Reduced cell viability in vitro. | Maximal safe surgical resection followed by radiation and concomitant and adjuvant temozolomide (B1682018) (TMZ). | Median survival is typically less than 15 months. | [1][2][8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Small Cell Lung Cancer (SCLC) Xenograft Model
-
Cell Line: Human SCLC cell line H69.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
H69 cells are cultured and then injected subcutaneously into the flanks of the mice.
-
Tumor growth is monitored regularly.
-
Once tumors reach a specified size, mice are randomized into control and treatment groups.
-
The treatment group receives this compound, often administered in the diet at a specific dose (e.g., 50 mg/kg of food) mixed in a diet containing 10% corn oil and 0.2% DMSO[11].
-
The control group receives the vehicle diet without this compound.
-
Tumor volume is measured at regular intervals to assess the effect of the treatment.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess angiogenesis.
-
Glioblastoma (GBM) Cell Viability Assay
-
Cell Line: Human glioblastoma cell line U87MG.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
Procedure:
-
U87MG cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or its derivatives. A vehicle-only control is also included.
-
After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control group.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound signaling pathway in SCLC.
Caption: SCLC xenograft experimental workflow.
Conclusion
The preclinical data on this compound suggests that it is a promising anti-angiogenic agent, particularly for SCLC, by targeting the α7-nAChR and inhibiting the Egr-1/FGF2 pathway. Its potential efficacy in glioblastoma also warrants further investigation. However, the current body of evidence is limited to in vitro and in vivo animal models. There is a clear need for further research, including direct comparative studies against existing therapies and eventual clinical trials, to ascertain the therapeutic potential of this compound in oncology. This guide serves as a summary of the current state of knowledge to inform future research and development efforts in this area.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective targeting of α7 nicotinic acetylcholine receptor by synthetic peptide mimicking loop I of human SLURP-1 provides efficient and prolonged therapy of epidermoid carcinoma in vivo [frontiersin.org]
- 4. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atsjournals.org [atsjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scispace.com [scispace.com]
- 12. A multiplexed in vivo approach to identify driver genes in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiogenesis inhibitors for the treatment of small cell lung cancer (SCLC): A meta-analysis of 7 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D2 receptor agonists abrogate neuroendocrine tumour angiogenesis to inhibit chemotherapy-refractory small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGF Family Signaling Pathway - Creative BioMart [creativebiomart.net]
Unveiling the Impact of MG624 on the Egr-1/FGF2 Pathway: A Comparative Analysis
For Immediate Release
HUNTINGTON, WV – A comprehensive analysis of the small-molecule α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) antagonist, MG624, demonstrates its potent inhibitory effects on the Early Growth Response-1 (Egr-1)/Fibroblast Growth Factor 2 (FGF2) signaling pathway, a critical regulator of angiogenesis. This guide provides a detailed comparison of this compound with alternative inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound has been shown to effectively suppress nicotine-induced angiogenesis, a key process in the growth and metastasis of tumors, particularly in smoking-related cancers like small cell lung cancer.[1][2] Its mechanism of action involves the downregulation of Egr-1, a crucial transcription factor, which subsequently leads to a reduction in the expression and secretion of the pro-angiogenic factor FGF2.[1][2]
Comparative Efficacy of this compound and Alternatives
While direct head-to-head comparative studies are limited, the efficacy of this compound can be contextualized by examining its performance against other potential inhibitors of the Egr-1/FGF2 pathway, such as Egr-1 silencing RNA (siRNA) and FGF2 neutralizing antibodies.
| Inhibitor | Target | Mechanism of Action | Reported Efficacy | Key Advantages | Limitations |
| This compound | α7-nAChR | Antagonizes the nicotinic receptor, leading to decreased Egr-1 expression and subsequent reduction in FGF2 levels.[1][2] | Potently suppresses nicotine-induced proliferation of human microvascular endothelial cells (HMECs) and inhibits angiogenesis in in vivo models.[1] | Small molecule, potential for oral administration, targets an early step in the signaling cascade. | Efficacy is linked to nicotine-induced angiogenesis; effects on basal angiogenesis may be less pronounced. |
| Egr-1 siRNA | Egr-1 mRNA | Post-transcriptionally silences the Egr-1 gene, preventing the synthesis of the Egr-1 protein.[3] | Knockdown of Egr-1 has been shown to reduce FGF2 expression.[3] | Highly specific to the target gene. | Delivery of siRNA in vivo can be challenging; transient effects. |
| FGF2 Neutralizing Antibody | FGF2 Protein | Binds to and sequesters FGF2, preventing it from binding to its receptor and initiating downstream signaling.[3] | Can inhibit FGF2-mediated cellular responses, including proliferation and angiogenesis.[3] | High specificity for the FGF2 ligand. | Large molecule, typically requires injection; only targets extracellular FGF2. |
In-Depth Look at the Egr-1/FGF2 Signaling Pathway
The Egr-1/FGF2 pathway is a critical signaling cascade involved in cellular proliferation and angiogenesis. Nicotine, a major component of tobacco, can activate this pathway through the α7-nAChR on endothelial cells. This activation leads to the transcription of the Egr-1 gene. The Egr-1 protein then binds to the promoter of the FGF2 gene, inducing its transcription and subsequent translation. Secreted FGF2 acts as a potent pro-angiogenic factor, stimulating the proliferation and migration of endothelial cells, ultimately leading to the formation of new blood vessels. This compound acts as an antagonist at the α7-nAChR, thereby inhibiting this entire downstream cascade.
References
- 1. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autophagy activates EGR1 via MAPK/ERK to induce FGF2 in renal tubular cells for fibroblast activation and fibrosis during maladaptive kidney repair - PMC [pmc.ncbi.nlm.nih.gov]
A Literature Review of MG624: Preclinical Findings in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the preclinical research findings for MG624, a selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The following sections detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and outline the experimental protocols used to evaluate its anti-cancer properties, particularly in small cell lung cancer (SCLC) and glioblastoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, focusing on its receptor binding affinity, inhibitory concentrations, and effects on cell viability.
Table 1: Receptor Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (neuronal nAChRs) | 0.055 µM | Neuronal chick optic lobe membranes | [1] |
| Ki (muscle-type AChRs) | 70 µM | TE671 cells | [1] |
| IC50 (ACh-evoked currents) | 94 nM | Xenopus oocytes expressing chick α7 nAChRs | [2] |
Table 2: In Vitro Efficacy of this compound and a More Potent Derivative (StN-8) in Glioblastoma
| Compound | Effect on U87MG Cell Viability | Effect on Mouse Astrocyte Viability | Receptor Activity (α7 nAChR) | Reference |
| This compound | Reduces viability | Not specified | Antagonist | [2] |
| StN-8 | More potent than this compound in reducing viability | Less potent than this compound in reducing viability | Full Antagonist | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in inhibiting angiogenesis and a general workflow for its preclinical evaluation.
Detailed Experimental Protocols
Based on the available literature, the following experimental setups have been utilized to assess the efficacy of this compound.
In Vitro Assays
-
Receptor Binding Assays : To determine the binding affinity (Ki) of this compound, competitive binding assays were performed using neuronal chick optic lobe membranes for neuronal nAChRs and TE671 cells expressing muscle-type AChRs.[1] Radiolabeled α-bungarotoxin was used as the ligand.
-
Electrophysiology : The inhibitory effect of this compound on acetylcholine (ACh)-evoked currents was measured in Xenopus oocytes expressing chick α7 subunit-containing nAChRs to determine the IC50 value.[2]
-
Cell Proliferation Assays : The anti-proliferative effects of this compound were evaluated in primary human microvascular endothelial cells of the lung (HMEC-Ls) and human glioblastoma U87MG cells.[2][3] Cell viability was typically assessed after a 72-hour exposure to the compound.[2]
-
In Vitro Angiogenesis Assays :
-
Matrigel Assay : This assay was used to assess the ability of this compound to inhibit the formation of tube-like structures by endothelial cells, a key step in angiogenesis.[3]
-
Rat Aortic Ring Assay : The anti-angiogenic activity of this compound was further confirmed by its ability to inhibit the sprouting of new blood vessels from rat aortic rings embedded in a collagen matrix.[3]
-
In Vivo Models
-
Chicken Chorioallantoic Membrane (CAM) Assay : The CAM model was employed to visualize and quantify the inhibitory effect of this compound on the formation of new blood vessels in a living system.[3]
-
Nude Mice Xenograft Model : To evaluate the in vivo anti-tumor efficacy, human SCLC cells (H69) were xenografted into nude mice.[1] The treatment group received this compound mixed in their diet. An erratum to the original publication clarified the diet composition for both control and treatment groups. The control group was fed an AIN-76A diet with 10% corn oil, while the this compound group received the same diet containing the compound. Tumor growth was monitored to assess the therapeutic effect.[4]
Discussion of Findings
Preclinical research consistently demonstrates that this compound is a potent and selective antagonist of the α7-nAChR.[1][3] This antagonism translates into significant anti-angiogenic effects, primarily through the downregulation of the Egr-1/FGF2 signaling pathway.[3] Studies in SCLC models have shown that this compound can inhibit nicotine-induced angiogenesis both in vitro and in vivo.[3]
In the context of glioblastoma, research indicates that this compound reduces cell viability.[2] Furthermore, novel compounds derived from this compound, such as StN-8, have shown even greater potency against glioblastoma cells while exhibiting lower toxicity towards normal astrocytes.[2] This suggests a potential therapeutic window for this class of compounds. The anti-tumor effects in glioblastoma appear to be mediated by both nAChR-dependent and independent mechanisms.[2]
Importantly, in vivo studies in mice did not report any toxic side effects, lethargy, or discomfort associated with the administration of this compound, suggesting a favorable preliminary safety profile.[3]
Conclusion
The collective preclinical data strongly support the potential of this compound as an anti-cancer agent, particularly for tumors where α7-nAChR signaling plays a crucial role, such as SCLC and glioblastoma. Its anti-angiogenic and anti-proliferative properties, coupled with a seemingly good safety profile in animal models, warrant further investigation. Future research should focus on more detailed pharmacokinetic and pharmacodynamic studies, as well as exploration of its efficacy in a broader range of cancer models. To date, there is no publicly available information on this compound advancing to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Oxystilbene compounds are selective ligands for neuronal nicotinic alphaBungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an α7-nAChR antagonist, inhibits angiogenesis via the Egr-1/FGF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of MG624: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MG624, a selective antagonist of neuronal α7 nicotinic acetylcholine (B1216132) receptors (nAChR). Given the conflicting safety information available, a cautious approach, treating this compound as a hazardous chemical, is strongly recommended to ensure the safety of laboratory personnel and compliance with regulations.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide | [1][2] |
| CAS Number | 77257-42-2 | [1][3] |
| Molecular Formula | C₂₂H₃₀INO | [1] |
| Molecular Weight | 451.39 g/mol | [1] |
| Solubility | Soluble to 20 mM in DMSO and to 10 mM in ethanol. | [1] |
| Purity | ≥98% | [1][2] |
Hazard Assessment and Safety Precautions
There is conflicting information regarding the hazardous nature of this compound. While some suppliers classify it as non-hazardous under the Globally Harmonized System (GHS), others indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, it is imperative to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, pipette tips, and absorbent pads, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. The solvent used (e.g., DMSO, ethanol) should be clearly indicated on the label.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide)"
-
The concentration and solvent (for liquid waste)
-
The date when the first waste was added to the container
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Keep containers sealed at all times, except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifests and collection.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Workflow for Safe this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling MG624
This document provides a comprehensive guide for the safe handling, use, and disposal of MG624 (CAS Number: 77257-42-2), a potent antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), its potent pharmacological activity necessitates a cautious approach. The following PPE recommendations are based on best practices for handling potent pharmaceutical compounds and are designed to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound or preparing stock solutions where aerosolization is possible. A full-face respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary for large quantities or in case of spills. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or after a maximum of two hours of use. |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant splash risk. |
| Body Protection | Disposable Lab Coat or Coveralls | A disposable, cuffed lab coat or coveralls should be worn to protect personal clothing from contamination. These should be removed before leaving the designated work area. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the key steps for handling this compound, from initial receipt to final disposal.
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: In Vitro Nicotinic Acetylcholine Receptor Binding Assay
This protocol provides a general methodology for a competitive binding assay to determine the affinity of test compounds for nAChRs, using this compound as a reference antagonist.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [³H]-epibatidine)
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Test compounds
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound and test compounds in assay buffer to achieve the desired final concentrations.
-
Prepare the radiolabeled ligand solution in assay buffer at a concentration appropriate for the receptor subtype.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and the serially diluted this compound or test compound.
-
Initiate the binding reaction by adding the radiolabeled ligand to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound or the test compound.
-
Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
The following diagram illustrates the experimental workflow for this in vitro assay.
Caption: Step-by-step workflow for a nicotinic acetylcholine receptor binding assay.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste, in accordance with institutional and local regulations.
Table 2: Disposal Plan for this compound Waste
| Waste Type | Collection and Segregation | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., weighing paper, pipette tips, gloves, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container. | The container should be labeled as "Hazardous Waste" with the full chemical name "this compound". Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2][3] |
| Liquid Waste | Collect all liquid waste containing this compound (e.g., unused stock solutions, assay supernatants) in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams. | The container should be labeled as "Hazardous Waste" with the full chemical name "this compound" and the solvent used (e.g., DMSO). Store in a designated secondary containment area until it is collected for disposal by the institution's EHS department or a licensed contractor.[1][2][3] |
| Sharps Waste | Dispose of any contaminated sharps (e.g., needles, syringes) in a designated sharps container for hazardous chemical waste. | The sharps container must be puncture-resistant, leak-proof, and clearly labeled as "Hazardous Waste - Sharps". Seal the container when it is three-quarters full and arrange for disposal through the institution's EHS department.[1][2] |
| Decontamination Solutions | Aqueous solutions used for decontamination of surfaces can be collected as hazardous liquid waste. | Follow the same procedure as for other liquid waste containing this compound. |
Disclaimer: This guide provides general recommendations. All laboratory personnel must be trained on the specific hazards and handling procedures for this compound and must adhere to their institution's safety protocols and all applicable local, state, and federal regulations. A risk assessment should be performed before undertaking any new experimental procedure involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
